Executive Summary Fumagillol (CAS 108102-51-8) is a sesquiterpene alcohol and the hydrolytic degradation product of the fungal metabolite Fumagillin . It serves as the primary pharmacophore and synthetic scaffold for a c...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Fumagillol (CAS 108102-51-8) is a sesquiterpene alcohol and the hydrolytic degradation product of the fungal metabolite Fumagillin . It serves as the primary pharmacophore and synthetic scaffold for a class of potent angiogenesis inhibitors, most notably TNP-470 (AGM-1470) and Beloranib .
Its biological activity acts through the irreversible inhibition of Methionine Aminopeptidase 2 (MetAP2) , a metalloprotease essential for post-translational processing and endothelial cell proliferation. Unlike reversible inhibitors, Fumagillol and its derivatives form a covalent bond with Histidine-231 in the MetAP2 active site. This guide details the physicochemical properties, synthetic pathways, and validated experimental protocols for utilizing Fumagillol in drug discovery.
Chemical Profile & Properties[1][2][3][4]
Fumagillol is characterized by a cyclohexane core decorated with two epoxide functionalities: a spiro-epoxide and a side-chain epoxide. These moieties are critical for biological activity but introduce significant stability challenges, particularly sensitivity to acid and heat.
Researchers verifying compound identity should look for these diagnostic NMR signals (CDCl₃):
Epoxide Protons: Multiplets in the 2.5–3.0 ppm range, characteristic of the spiro-epoxide and side-chain epoxide.
Methoxy Group: A sharp singlet at approximately 3.4–3.5 ppm .
Olefinic Proton: A triplet-like signal at ~5.2 ppm corresponding to the side-chain alkene.
Allylic Methyls: Two singlets at ~1.6–1.7 ppm .
Mechanism of Action: MetAP2 Inhibition[4][8][9]
The potency of Fumagillol stems from its high specificity for MetAP2 over MetAP1. The mechanism involves a nucleophilic attack by the imidazole nitrogen of His231 on the spiro-epoxide ring of Fumagillol. This ring-opening reaction forms a covalent adduct, permanently disabling the enzyme's ability to remove N-terminal methionine residues from nascent proteins like eIF-2α and cyclophilin A.
Figure 1: Mechanism of Covalent Inhibition
Caption: Kinetic pathway of MetAP2 inactivation. The His231 residue attacks the reactive spiro-epoxide of Fumagillol, resulting in irreversible enzyme blockade.
Synthetic Utility & Pathways
Fumagillol is rarely used as a final drug due to its short half-life. Instead, it is the universal precursor for stable analogs. The most common workflow involves the hydrolysis of Fumagillin to Fumagillol, followed by carbamoylation to generate TNP-470.
Figure 2: Synthesis of TNP-470 from Fumagillin[10][11]
Caption: Synthetic route converting natural Fumagillin to the clinical candidate TNP-470 via the Fumagillol intermediate.
Experimental Protocols
Protocol A: Preparation of Fumagillol (Hydrolysis of Fumagillin)
Rationale: Commercial Fumagillin is often supplied as a dicyclohexylamine salt.[1] Basic hydrolysis cleaves the ester linkage to release the free alcohol (Fumagillol).
Dissolution: Dissolve 1.0 g of Fumagillin dicyclohexylamine salt in 10 mL of 0.1 N NaOH solution.
Reaction: Stir the mixture at ambient temperature for 4 hours . Monitor by TLC (Silica, 50% EtOAc/Hexane) for the disappearance of the starting material.
Extraction: Extract the aqueous mixture with Diethyl Ether (3 x 15 mL).
Note: Avoid using chlorinated solvents if possible during extraction to prevent emulsion formation with the cleaved acid byproduct.
Washing: Wash the combined ether layers with water (1 x 10 mL) and brine (1 x 10 mL).
Drying: Dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.
Purification: If necessary, purify via flash chromatography (Silica gel; gradient 20% -> 40% EtOAc in Hexanes) to yield Fumagillol as a pale yellow oil/solid.
Rationale: This assay measures the release of p-nitroaniline (pNA) from a synthetic peptide substrate.
Reagents:
Buffer: 20 mM HEPES (pH 7.5), 50 mM KCl, 0.1 mM CoCl₂ (Cobalt is the cofactor for MetAP2).
Substrate: Met-Gly-Pro-pNA (0.2 mM final concentration).
Enzyme: Recombinant Human MetAP2 (rhMetAP2).
Procedure:
Incubation: In a 96-well plate, mix 10 nM rhMetAP2 with varying concentrations of Fumagillol (dissolved in DMSO; final DMSO <1%).
Equilibration: Incubate at 37°C for 30 minutes to allow covalent bond formation.
Initiation: Add the Met-Gly-Pro-pNA substrate to initiate the reaction.
Measurement: Monitor absorbance at 405 nm (absorbance of free pNA) continuously for 20 minutes.
Analysis: Plot the initial velocity (
) vs. inhibitor concentration to determine the IC₅₀.
Handling & Stability
Epoxide Sensitivity: The spiro-epoxide is highly reactive. Avoid all contact with strong acids (HCl, H₂SO₄) as they will rapidly open the ring and destroy biological activity.
Solvent Choice: Dissolve in DMSO or Ethanol for biological assays. Avoid storing in aqueous buffers for extended periods (>24h).
Storage: Store neat compound at -20°C or -80°C under inert gas (Argon/Nitrogen). Protect from light to prevent photo-degradation of the side-chain alkene.
References
Sin, N., et al. (1997). "The anti-angiogenic agent fumagillin covalently binds and inhibits the methionine aminopeptidase, MetAP-2."[2][3] Proceedings of the National Academy of Sciences, 94(12), 6099-6103. Link
Griffith, E. C., et al. (1997). "Methionine aminopeptidase (type 2) is the common target for angiogenesis inhibitors AGM-1470 and ovalicin."[2][3] Chemistry & Biology, 4(6), 461-471.[4] Link
Ingber, D., et al. (1990). "Synthetic analogues of fumagillin that inhibit angiogenesis and suppress tumour growth."[5][2][3] Nature, 348, 555–557. Link
Liu, S., et al. (1998). "Structure of human methionine aminopeptidase-2 complexed with fumagillin." Science, 282(5392), 1324-1327. Link
Pyun, H. J., et al. (2004). "A Concise Synthesis of Fumagillol." Organic Letters, 6(13), 2209–2211. Link
Mechanistic Targeting of MetAP2 by Fumagillol: A Pharmacodynamic & Molecular Guide
Executive Summary This technical guide delineates the mechanism of action (MoA) of Fumagillol , the pharmacophore core of the natural product Fumagillin and its synthetic analogs (e.g., Beloranib, TNP-470). It details th...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide delineates the mechanism of action (MoA) of Fumagillol , the pharmacophore core of the natural product Fumagillin and its synthetic analogs (e.g., Beloranib, TNP-470). It details the irreversible covalent inhibition of Methionine Aminopeptidase 2 (MetAP2) , a metalloprotease essential for co-translational protein processing. The guide connects the atomic-level alkylation event at His231 to macroscopic therapeutic outcomes—specifically, the induction of p53-dependent G1 arrest in endothelial cells—and provides validated experimental protocols for verifying this inhibition in drug discovery workflows.
Molecular Mechanism: The Covalent Warhead
The Pharmacophore
Fumagillol is a sesquiterpene acting as a pseudo-substrate for MetAP2. Its structural efficacy relies on a spiro-epoxide moiety at position C-3. While Fumagillin (the ester) and its analogs vary at the C-6 position to modulate bioavailability, the C-3 spiro-epoxide is the invariant "warhead" responsible for target engagement.
The Alkylation Event (His231)
Unlike reversible inhibitors that rely on equilibrium binding, Fumagillol acts as a suicide inhibitor .
Recognition: Fumagillol enters the MetAP2 active site, mimicking the N-terminal methionine of a nascent polypeptide.
Nucleophilic Attack: The imidazole side chain of the conserved active site residue Histidine 231 (His231) acts as a nucleophile.
Ring Opening: His231 attacks the methylene carbon of the spiro-epoxide ring.
Adduct Formation: The epoxide ring opens, forming a stable covalent bond between the N
or N of His231 and the inhibitor. This sterically occludes the active site, permanently disabling the enzyme.
Selectivity Note: MetAP1, the other cytosolic isoform, lacks the specific hydrophobic pocket configuration to accommodate the Fumagillol scaffold efficiently and is less susceptible to this covalent modification, providing the therapeutic window.
Mechanism Visualization
The following diagram illustrates the transition from enzyme recognition to downstream signaling consequences.
Caption: Covalent modification of MetAP2 by Fumagillol leads to substrate processing failure and subsequent p53-mediated cell cycle arrest.
Downstream Biological Consequences
Inhibition of MetAP2 does not immediately kill the cell; rather, it induces a specific cytostatic effect, particularly in endothelial cells (angiogenesis inhibition).
Substrate Processing Failure
MetAP2 removes the initiator methionine from proteins where the second residue is small and uncharged (e.g., Ala, Cys, Gly, Pro, Ser, Thr, Val). Inhibition leads to:
N-terminal Methionine Retention: This alters the half-life and function of specific proteins.
Inhibition of Myristoylation: Many proteins (e.g., Src family kinases) require N-terminal Glycine for myristoylation. If the initiator Met is not removed, the Gly is not exposed, preventing membrane localization.
The p53 & eIF2
Axis
The anti-proliferative effect is mediated through stress pathways:
eIF2
Hyper-phosphorylation: MetAP2 normally protects Eukaryotic Initiation Factor 2 (eIF2) from inhibitory phosphorylation. When MetAP2 is inhibited, eIF2 phosphorylation increases, suppressing global protein synthesis.[1]
p53 Activation: The cellular stress caused by unprocessed proteins triggers the p53 pathway. This upregulates p21 , a cyclin-dependent kinase inhibitor, locking the cell in the G1 phase. This explains why Fumagillol is cytostatic rather than cytotoxic.
Experimental Validation Protocols
To ensure scientific rigor, the following protocols provide a self-validating framework for confirming MetAP2 inhibition.
Protocol A: In Vitro Fluorogenic MetAP2 Enzymatic Assay
Purpose: Quantify the IC50 of Fumagillol against recombinant MetAP2.
Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1 mM CoCl
(essential cofactor).
Workflow:
Preparation: Dilute rhMetAP2 to 20 nM in Assay Buffer.
Inhibitor Incubation: Add Fumagillol (serial dilutions in DMSO) to the enzyme. Incubate for 30 minutes at 25°C . Critical Step: Pre-incubation is mandatory for covalent inhibitors to allow time for the reaction with His231.
Validation: IC50 should be in the low nanomolar range (typically 1–10 nM).
Quantitative Data Summary
The following table summarizes key pharmacological parameters derived from authoritative literature.
Parameter
Value / Range
Context
MetAP2 IC50 (Enzymatic)
1 – 10 nM
Recombinant hMetAP2, Met-AMC substrate
MetAP1 IC50 (Enzymatic)
> 10,000 nM
Demonstrates >1000-fold selectivity
HUVEC GI50 (Proliferation)
0.5 – 3.0 nM
Endothelial cell growth inhibition
Binding Stoichiometry
1 : 1
Molar ratio of Fumagillol to MetAP2
Covalent Residue
His231
Confirmed by X-ray crystallography & Mass Spec
References
Griffith, E. C., et al. (1997). Methionine aminopeptidase (type 2) is the common target for angiogenesis inhibitors AGM-1470 and ovalicin.[2] Chemistry & Biology. Link
Sin, N., et al. (1997). The anti-angiogenic agent fumagillin covalently binds and inhibits the methionine aminopeptidase, MetAP-2.[2][3][4][5] Proceedings of the National Academy of Sciences (PNAS). Link
Liu, S., et al. (1998). Structure of human methionine aminopeptidase-2 complexed with fumagillin. Science. Link
Bernier, S. G., et al. (2005). Methionine aminopeptidase-2 inhibition blocks the proliferation of endothelial cells by an induction of the p53 pathway. Journal of Cellular Biochemistry. Link
Datta, B., et al. (2004). MetAP2 regulates the G1 to S transition by preventing the phosphorylation of the alpha subunit of eIF2. Experimental Cell Research. Link
Technical Deep Dive: Fumagillin vs. Fumagillol Biological Activity
Executive Summary This guide provides a rigorous technical comparison between Fumagillin (the natural product) and Fumagillol (its hydrolysis product/scaffold). While both compounds share the same pharmacophore—a spiro-e...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a rigorous technical comparison between Fumagillin (the natural product) and Fumagillol (its hydrolysis product/scaffold). While both compounds share the same pharmacophore—a spiro-epoxide warhead that irreversibly inhibits Methionine Aminopeptidase 2 (MetAP2)—their biological utility diverges significantly due to the C-6 substituent.
Fumagillin: High potency but poor pharmacokinetic (PK) stability and toxicity (weight loss).
Fumagillol: The core alcohol scaffold. It exhibits lower intrinsic potency and cellular permeability but serves as the critical intermediate for semi-synthetic analogs (e.g., TNP-470, Beloranib) designed to optimize the therapeutic index.
Molecular Architecture & Stability
The structural distinction lies exclusively at the C-6 position of the cyclohexane ring. This single modification dictates solubility, stability, and binding affinity.
Highly unstable (photo-labile due to conjugated tetraene)
Moderate (epoxide sensitive, but lacks photo-labile tail)
Primary Role
Natural antibiotic / Anti-angiogenic lead
Synthetic precursor for analogs
Structural Logic
The spiro-epoxide at C-2 is the "warhead" responsible for biological activity. The side-chain epoxide at C-4 is largely dispensable for binding but affects solubility. The C-6 ester in Fumagillin acts as a lipophilic tail, enhancing cell membrane permeability but introducing metabolic instability (esterases) and photo-instability.
Both compounds function via the same mechanism: Irreversible Covalent Inhibition .
The Mechanism[1][2][3][4][7][8]
Recognition: The inhibitor enters the active site of MetAP2, a metalloprotease dependent on Co²⁺ or Mn²⁺.
Attack: The nucleophilic imidazole nitrogen of His-231 in the MetAP2 active site attacks the methylene carbon of the spiro-epoxide.
Covalent Bond: The epoxide ring opens, forming a stable covalent adduct. This sterically blocks the enzyme from processing the N-terminal methionine of nascent proteins (e.g., eIF2α, ERK1/2), leading to cell cycle arrest in the G1 phase.
Visualization: MetAP2 Inhibition Pathway[1]
Caption: Kinetic pathway of MetAP2 inactivation. The His-231 residue is the critical nucleophile targeting the spiro-epoxide.
Biological Activity Matrix
The biological divergence is driven by active site fit and cellular uptake .
Enzymatic Potency (Cell-Free)
In purified enzyme assays, Fumagillin is generally more potent than Fumagillol.
Fumagillol IC50: ~100–500 nM (varies by assay conditions)
Reasoning: The hydrophobic pocket of MetAP2 accommodates the C-6 side chain of Fumagillin, contributing additional van der Waals binding energy. The C-6 hydroxyl of Fumagillol provides less specific interaction energy and incurs a desolvation penalty.
Cellular Potency (HUVEC Proliferation)
In Human Umbilical Vein Endothelial Cells (HUVEC), the difference is magnified.
Fumagillol: Significantly less potent (IC50 > 100 nM). The polar C-6 hydroxyl reduces passive diffusion across the cell membrane.
Implication: Fumagillol is rarely used as a standalone drug. It is derivatized (e.g., to TNP-470) to restore lipophilicity and improve the fit within the MetAP2 hydrophobic pocket.
Metric
Fumagillin
Fumagillol
TNP-470 (Analog)
MetAP2 IC50
1 nM
~100 nM
1 nM
HUVEC IC50
0.5 ng/mL
>50 ng/mL
0.1 ng/mL
Solubility
Low (aq)
Moderate (aq)
Low (aq)
Toxicity
High (Weight loss)
Low (Low uptake)
Moderate (CNS tox)
Synthetic Interconversion: Hydrolysis Protocol
Converting Fumagillin to Fumagillol is a critical step in manufacturing semi-synthetic analogs. The challenge is hydrolyzing the C-6 ester without opening the sensitive spiro-epoxide or side-chain epoxide.
Validated Protocol: Mild Alkaline Hydrolysis
Objective: Selective cleavage of the C-6 tetraenedioic ester.
Critical Control: Temperature and pH must be controlled to prevent epoxide degradation (dihydroxyfumagillin formation).
Step-by-Step Methodology
Preparation: Dissolve Fumagillin (1.0 eq) in anhydrous Methanol (0.1 M concentration).
Cooling: Cool the solution to 0°C in an ice bath. Reasoning: Low temperature suppresses the rate of side-reactions (epoxide opening).
Hydrolysis: Dropwise add 1.0 M NaOH (2.0 eq).
Reaction: Stir at 0°C–RT for 2–4 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS.
Endpoint: Disappearance of the lipophilic Fumagillin spot; appearance of the more polar Fumagillol.
Quench: Carefully adjust pH to 7.0 using 1.0 M HCl or phosphate buffer. Do not acidify below pH 6.0, as acid catalyzes epoxide opening.
Extraction: Evaporate methanol. Extract aqueous residue with Ethyl Acetate (3x).
Purification: Wash organic layer with brine, dry over Na2SO4, and concentrate. Purify via silica gel chromatography (Gradient: 20% -> 50% EtOAc in Hexane).
Visualization: Hydrolysis Workflow
Caption: Selective hydrolysis workflow ensuring preservation of the spiro-epoxide warhead.
Experimental Protocols for Comparative Profiling
To empirically verify the difference between Fumagillin and Fumagillol, the following assays are the industry standard.
A. MetAP2 Catalytic Assay (Fluorometric)
This assay measures intrinsic enzyme inhibition, independent of cell permeability.
Enzyme: Recombinant human MetAP2 (rhMetAP2) with CoCl2 cofactor.
Incubate rhMetAP2 (20 nM) with test compound (Fumagillin or Fumagillol, serial dilution) in assay buffer (50 mM HEPES, pH 7.5, 0.1 mM CoCl2) for 30 min at 37°C. Note: Pre-incubation is required for covalent inhibitors.
Add substrate (0.5 mM).
Measure fluorescence (Ex 360 nm / Em 460 nm) kinetically for 20 min.
Expectation: Fumagillin will show a lower IC50 than Fumagillol due to better active site occupancy.
B. HUVEC Proliferation Assay
This assay measures functional anti-angiogenic potency (dependent on uptake + binding).
Cells: Human Umbilical Vein Endothelial Cells.
Stimulant: VEGF or bFGF (required to drive proliferation).
Protocol:
Seed HUVECs (3,000 cells/well) in 96-well plates with VEGF-supplemented media.
Add compounds (0.01 nM – 10 µM) and incubate for 72 hours.
Quantify viable cells using Alamar Blue or BrdU incorporation.
Expectation: Fumagillin will drastically outperform Fumagillol (e.g., IC50 0.5 nM vs >50 nM).
References
Sin, N., et al. (1997). "The anti-angiogenic agent fumagillin covalently binds and inhibits the methionine aminopeptidase, MetAP-2."[2][3] Proceedings of the National Academy of Sciences, 94(12), 6099-6103. Link
Griffith, E. C., et al. (1997). "Methionine aminopeptidase (type 2) is the common target for angiogenesis inhibitors AGM-1470 and ovalicin." Chemistry & Biology, 4(6), 461-471. Link
Lowther, W. T., et al. (1998). "The structure of the MetAP-2:Fumagillin complex." Proceedings of the National Academy of Sciences, 95, 12153-12157. Link
Ingber, D., et al. (1990). "Synthetic analogues of fumagillin that inhibit angiogenesis and suppress tumour growth."[4][5][6][7] Nature, 348, 555–557. Link
Pyun, H. J., et al. (2004). "Investigation of novel fumagillin analogues as angiogenesis inhibitors." Bioorganic & Medicinal Chemistry Letters, 14(1), 91-94. Link
The Angiogenesis Inhibition Pathway of Spiro-Epoxide Sesquiterpenes: A Technical Guide for Drug Discovery Professionals
Introduction: The Double-Edged Sword of Angiogenesis Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a fundamental physiological process, critical for embryonic development, wound heali...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Double-Edged Sword of Angiogenesis
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a fundamental physiological process, critical for embryonic development, wound healing, and tissue repair. However, this process is also a hallmark of several pathologies, most notably cancer. Solid tumors, beyond a certain size, require a dedicated blood supply to sustain their growth, invasion, and metastasis. This reliance on neovascularization has made the inhibition of angiogenesis a cornerstone of modern cancer therapy. Among the diverse chemical entities explored for anti-angiogenic activity, a class of natural products known as spiro-epoxide sesquiterpenes has emerged as a promising source of potent inhibitors. This guide provides an in-depth technical overview of the mechanisms through which these complex molecules exert their anti-angiogenic effects, with a focus on key signaling pathways and the experimental methodologies used to elucidate them.
Spiro-epoxide sesquiterpenes are a class of terpenoid compounds characterized by a unique spirocyclic core and an epoxide functional group. These natural products, often isolated from medicinal plants, have garnered significant attention for their broad spectrum of biological activities, including potent anti-inflammatory and anti-cancer properties. Two of the most extensively studied spiro-epoxide sesquiterpenes in the context of angiogenesis inhibition are triptolide and zerumbone . Their complex structures present both a challenge for synthetic chemists and a rich scaffold for potent and specific biological interactions.
The anti-angiogenic prowess of these compounds stems from their ability to modulate multiple, often interconnected, signaling pathways that are crucial for endothelial cell proliferation, migration, and tube formation. This multi-targeted approach is a key advantage, potentially overcoming the resistance mechanisms that can develop against therapies targeting a single pathway.
Core Signaling Pathways Targeted by Spiro-Epoxide Sesquiterpenes
The intricate process of angiogenesis is tightly regulated by a balance of pro- and anti-angiogenic factors. Spiro-epoxide sesquiterpenes have been shown to disrupt this balance by interfering with several key pro-angiogenic signaling cascades.
The VEGF Signaling Pathway: A Primary Target
The Vascular Endothelial Growth Factor (VEGF) signaling pathway is arguably the most critical driver of angiogenesis. The binding of VEGF-A to its receptor, VEGFR-2, on endothelial cells triggers a phosphorylation cascade that ultimately leads to increased vascular permeability, endothelial cell proliferation, migration, and survival.
Spiro-epoxide sesquiterpenes, notably triptolide and zerumbone, have been demonstrated to potently inhibit VEGF-mediated angiogenesis.[1][2] Triptolide has been shown to downregulate the expression of VEGF in cancer cells, thereby reducing the primary stimulus for angiogenesis.[1] Furthermore, both compounds can directly impact endothelial cells by inhibiting the phosphorylation of VEGFR-2, the critical initial step in the signaling cascade.[3] This blockade of VEGFR-2 activation effectively shuts down the downstream signaling events, including the activation of key kinases like ERK1/2 and Akt.[4][5]
Figure 1: Simplified VEGF signaling pathway and points of inhibition by spiro-epoxide sesquiterpenes.
The FGF Signaling Pathway: A Key Collaborator in Neovascularization
The Fibroblast Growth Factor (FGF) signaling pathway, particularly FGF2 (also known as basic FGF or bFGF), is another potent inducer of angiogenesis that often works in concert with the VEGF pathway. Zerumbone has been shown to inhibit the phosphorylation of FGF receptor-1 (FGFR-1), indicating that its anti-angiogenic effects extend beyond the VEGF axis.[3] This dual inhibition of both VEGFR and FGFR signaling pathways highlights the potential for a more comprehensive blockade of neovascularization.
The Angiopoietin-Tie Signaling Pathway: Regulators of Vascular Maturation and Stability
The Angiopoietin-Tie signaling pathway plays a crucial role in the later stages of angiogenesis, governing vessel maturation, stabilization, and quiescence. Triptolide has been found to reduce the expression of Angiopoietin-2 (Ang-2) and its receptor Tie2.[6][7] This suggests that triptolide not only inhibits the initial stages of vessel sprouting but also interferes with the subsequent maturation and stabilization of newly formed vessels.
The Notch Signaling Pathway: A Critical Regulator of Vascular Morphogenesis
The Notch signaling pathway is a highly conserved signaling system that plays a pivotal role in cell fate decisions, including those of endothelial cells during angiogenesis. Triptolide has been shown to inhibit the Notch signaling pathway, which is involved in the regulation of angiogenesis.[8][9] By downregulating key components of the Notch pathway, triptolide can disrupt the intricate process of vascular patterning and morphogenesis.[8] Zerumbone has also been reported to modulate Notch signaling, further expanding the repertoire of anti-angiogenic mechanisms for this class of compounds.[10]
Figure 2: Overview of FGF, Angiopoietin-Tie, and Notch signaling pathways and their inhibition by spiro-epoxide sesquiterpenes.
Experimental Protocols for Assessing Angiogenesis Inhibition
A robust evaluation of a compound's anti-angiogenic potential requires a multi-faceted approach, employing a combination of in vitro and in vivo assays. Each assay provides unique insights into the different stages of the angiogenic process.
In Vitro Assays
This is a widely used in vitro assay to assess the ability of endothelial cells to form capillary-like structures.
Principle: Endothelial cells, when cultured on a basement membrane extract (such as Matrigel®), will differentiate and form a network of tube-like structures, mimicking the final stage of angiogenesis.
Methodology:
Coat the wells of a 96-well plate with Matrigel® and allow it to solidify at 37°C.
Seed human umbilical vein endothelial cells (HUVECs) onto the Matrigel®-coated wells in the presence of the test compound or vehicle control.
Incubate for 4-18 hours to allow for tube formation.
Visualize the tube network using a phase-contrast microscope.
Quantitative Analysis: The extent of tube formation can be quantified by measuring various parameters, including:
Total tube length: The sum of the lengths of all tube segments.
Number of nodes/junctions: The points where three or more tube segments intersect.
Number of meshes/loops: The enclosed areas within the tube network.[11][12][13]
These parameters can be measured manually or using automated image analysis software.
This assay evaluates the ability of a compound to inhibit the directional migration of endothelial cells, a crucial step in angiogenesis.
Principle: Endothelial cells are placed in the upper chamber of a transwell insert with a porous membrane. A chemoattractant (e.g., VEGF) is placed in the lower chamber. The number of cells that migrate through the pores to the lower side of the membrane is quantified. For invasion assays, the membrane is coated with a layer of extracellular matrix (e.g., Matrigel®).
Methodology:
Hydrate the transwell inserts (with or without Matrigel® coating).
Add a chemoattractant (e.g., 20 ng/mL VEGF) to the lower chamber.
Seed endothelial cells in serum-free media into the upper chamber, along with the test compound or vehicle.
Incubate for 4-24 hours.
Remove non-migrated cells from the upper surface of the membrane.
Fix and stain the migrated cells on the lower surface of the membrane.
Quantitative Analysis: The number of migrated cells can be counted in several random fields of view under a microscope. Alternatively, the stained cells can be eluted, and the absorbance measured to provide a quantitative readout.[2][8]
In Vivo Assay
The CAM assay is a well-established in vivo model to study angiogenesis and the effects of anti-angiogenic compounds.
Principle: The CAM of a developing chick embryo is a highly vascularized membrane that serves as an excellent model to observe the formation of new blood vessels in response to angiogenic stimuli or inhibitors.
Methodology:
Fertilized chicken eggs are incubated for 3-4 days.
A small window is made in the eggshell to expose the CAM.
A sterile filter paper disc or a carrier loaded with the test compound is placed on the CAM.
The window is sealed, and the egg is incubated for another 2-3 days.
The CAM is then excised, fixed, and photographed.
Quantitative Analysis: The anti-angiogenic effect can be quantified by:
Counting the number of blood vessel branch points within a defined area around the implant.
Measuring the total length and density of blood vessels using image analysis software.[6]
Scoring systems based on the degree of vessel branching and growth.
Figure 3: A typical experimental workflow for evaluating the anti-angiogenic activity of spiro-epoxide sesquiterpenes.
Mechanistic Validation: Western Blotting for VEGFR-2 Phosphorylation
To confirm the direct inhibitory effect of spiro-epoxide sesquiterpenes on the VEGF signaling pathway, Western blotting is an indispensable technique.
Principle: This technique allows for the detection and quantification of specific proteins in a cell lysate. By using antibodies that specifically recognize the phosphorylated form of VEGFR-2 (p-VEGFR-2) and total VEGFR-2, one can determine the extent to which a compound inhibits VEGF-induced receptor activation.
Methodology:
Culture endothelial cells (e.g., HUVECs) and serum-starve them overnight.
Pre-treat the cells with the test compound for a specified time.
Stimulate the cells with VEGF for a short period (e.g., 5-10 minutes) to induce VEGFR-2 phosphorylation.
Lyse the cells and quantify the protein concentration.
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
Block the membrane to prevent non-specific antibody binding.
Incubate the membrane with a primary antibody specific for p-VEGFR-2.
Wash and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Strip the membrane and re-probe with an antibody for total VEGFR-2 to ensure equal protein loading.
Quantitative Analysis: The band intensities for p-VEGFR-2 and total VEGFR-2 are quantified using densitometry software. The ratio of p-VEGFR-2 to total VEGFR-2 is then calculated to determine the inhibitory effect of the compound.[10]
Figure 4: Step-by-step workflow for Western blot analysis of VEGFR-2 phosphorylation.
Spiro-epoxide sesquiterpenes, exemplified by triptolide and zerumbone, represent a compelling class of natural products with potent anti-angiogenic activity. Their ability to modulate multiple key signaling pathways, including VEGF, FGF, Angiopoietin-Tie, and Notch, underscores their potential as multi-targeted therapeutic agents. The experimental methodologies outlined in this guide provide a robust framework for the continued investigation and development of these and other novel angiogenesis inhibitors.
As our understanding of the complexities of tumor angiogenesis continues to evolve, the multi-faceted mechanisms of action of spiro-epoxide sesquiterpenes make them particularly attractive candidates for further preclinical and clinical evaluation. Future research should focus on optimizing their therapeutic window, exploring synergistic combinations with other anti-cancer agents, and developing novel delivery systems to enhance their efficacy and minimize potential toxicities. The continued exploration of nature's chemical diversity, guided by rigorous scientific investigation, holds immense promise for the discovery of the next generation of angiogenesis inhibitors.
The Intricate Dance of Structure and Activity: A Technical Guide to Fumagillol Derivatives as MetAP2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a deep dive into the structure-activity relationship (SAR) of fumagillol and its derivatives,...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a deep dive into the structure-activity relationship (SAR) of fumagillol and its derivatives, a class of potent angiogenesis inhibitors. We will dissect the molecular architecture of these compounds, exploring how subtle modifications to their core structure dramatically influence their interaction with their biological target, Methionine Aminopeptidase 2 (MetAP2), and ultimately, their therapeutic potential. This document moves beyond a mere recitation of facts to offer insights into the rationale behind the design of these molecules and the experimental validation of their activity.
The Genesis of a Potent Angiogenesis Inhibitor: Fumagillin and its Target
Fumagillin, a natural product isolated from the fungus Aspergillus fumigatus, has long been recognized for its potent anti-angiogenic properties.[1][2] Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis, making its inhibition a key strategy in cancer therapy.[3][4] The primary molecular target of fumagillin and its analogs has been unequivocally identified as Methionine Aminopeptidase 2 (MetAP2), a metalloprotease responsible for cleaving the N-terminal methionine from nascent proteins.[1][5][6]
The inhibitory action of fumagillin is not a simple reversible binding event. Instead, it forms a covalent bond with a specific histidine residue (His-231) within the active site of MetAP2, leading to its irreversible inactivation.[6][7] This covalent modification is central to the high potency of these compounds and is a critical consideration in the design of new derivatives.
Mechanism of Action: Covalent Inhibition of MetAP2
The interaction between fumagillol derivatives and MetAP2 is a fascinating example of targeted covalent inhibition. The spiro-epoxide ring of the fumagillol core is the key electrophilic warhead that reacts with the nucleophilic imidazole side chain of His-231 in the enzyme's active site.
Caption: Covalent inhibition of MetAP2 by fumagillol derivatives.
Dissecting the Pharmacophore: A Tour of Fumagillol's Structure-Activity Landscape
The fumagillol scaffold can be conceptually divided into three key regions: the spiro-epoxide containing cyclohexane ring, the aliphatic side chain with a second epoxide, and the C6-hydroxyl group. Modifications in each of these regions have profound effects on the compound's biological activity.
The Non-Negotiable Warhead: The Spiro-Epoxide Ring
The spiro-epoxide on the cyclohexane ring is the lynchpin of fumagillol's activity. Studies involving the synthesis of deoxyfumagillin analogs, where each epoxide was selectively removed, have demonstrated that the ring epoxide is absolutely essential for the covalent modification of MetAP2.[7][8] Analogs lacking this spiro-epoxide lose their ability to irreversibly inhibit the enzyme and consequently, their anti-angiogenic potency.
In contrast, the epoxide on the side chain has been found to be dispensable for the covalent reaction with MetAP2.[7] However, its removal can lead to a decrease in binding affinity, suggesting it plays a role in the initial non-covalent recognition and proper orientation of the inhibitor within the active site.[7]
The Tuning Knob: Modifications at the C6-Hydroxyl Group
The C6-hydroxyl group of fumagillol serves as a versatile handle for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[9] Indeed, some of the most successful fumagillol derivatives, including the clinical candidate TNP-470 (also known as AGM-1470), are esters or carbamates at this position.[4][10]
Extensive research has explored a wide range of substitutions at C6, including acylation, sulfonylation, alkylation, and carbamoylation.[9] The landmark derivative, O-(chloroacetylcarbamoyl)fumagillol (TNP-470), demonstrated significantly enhanced anti-angiogenic activity compared to the parent compound, fumagillin.[4] This highlights the critical role of the C6 substituent in modulating the overall potency and drug-like properties of these molecules. Further studies have synthesized and evaluated a series of analogs with different substituents at this position, revealing that the nature of the C6 side chain can influence not only potency but also stability and toxicity.[11][12][13]
Exploring the Periphery: The Aliphatic Side Chain and Core Scaffold
While the spiro-epoxide and C6-substituent are central to the SAR of fumagillol, modifications to the aliphatic side chain and the cyclohexane core have also been investigated. For instance, the synthesis of cyclopentane analogues of fumagillol demonstrated that the six-membered ring is not strictly required for activity, although these derivatives were generally less potent.[14] This suggests that the overall three-dimensional shape of the scaffold is important for proper presentation of the key pharmacophoric elements to the MetAP2 active site.
Modifications to the terminal end of the side chain have also yielded potent compounds. For example, the introduction of a cinnamoyl moiety at the C6 position has led to the discovery of derivatives with significant anti-proliferative activity in endothelial cells.[11]
From Bench to Bedside: Notable Fumagillol Derivatives and their Therapeutic Promise
The foundational SAR studies on fumagillol have paved the way for the development of numerous derivatives with improved therapeutic profiles.
Derivative Name
Key Structural Modification
Impact on Activity/Properties
Therapeutic Area
TNP-470 (AGM-1470)
O-(chloroacetylcarbamoyl) at C6
Increased potency and anti-angiogenic activity.[4][10]
Improved stability and efficacy in a giardiasis model.[12][13]
Giardiasis
It is important to note that while some of these derivatives have shown promise in preclinical and early clinical studies, development has been hampered in some cases by adverse effects, such as neurotoxicity and thrombosis.[2] This underscores the ongoing need for the rational design of new fumagillol analogs with improved safety profiles.
Experimental Corner: Key Methodologies in Fumagillol SAR Studies
The elucidation of the SAR of fumagillol derivatives relies on a combination of synthetic chemistry and robust biological assays.
Synthesis of Fumagillol Derivatives: A Representative Protocol
The synthesis of novel fumagillol derivatives often starts with the hydrolysis of commercially available fumagillin to fumagillol.[5][16][17] The exposed C6-hydroxyl group can then be derivatized. The following is a generalized procedure for the synthesis of a C6-carbamate derivative.[12]
Step-by-Step Methodology:
Hydrolysis of Fumagillin: Fumagillin is treated with a base, such as sodium hydroxide, in a suitable solvent system (e.g., methanol/water) to hydrolyze the ester linkage and yield fumagillol. The reaction is typically monitored by thin-layer chromatography (TLC).
Purification of Fumagillol: The resulting fumagillol is extracted from the reaction mixture using an organic solvent (e.g., ethyl acetate) and purified by column chromatography on silica gel.
Carbamate Formation: Fumagillol is dissolved in an aprotic solvent (e.g., dichloromethane) in the presence of a base (e.g., pyridine). The desired isocyanate reagent is then added dropwise to the solution.
Reaction Monitoring and Workup: The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched, and the product is extracted.
Final Purification: The crude product is purified by column chromatography to yield the desired C6-carbamate derivative.
Assessing Biological Activity: The MetAP2 Inhibition Assay
A crucial step in the SAR study of fumagillol derivatives is to quantify their inhibitory activity against MetAP2. A common method is a biochemical assay using a recombinant MetAP2 enzyme and a synthetic substrate.[8][18][19][20]
Step-by-Step Methodology:
Reagent Preparation: Prepare a stock solution of the fumagillol derivative in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the inhibitor.
Enzyme and Inhibitor Incubation: In a microplate, add the assay buffer, the diluted inhibitor (or vehicle control), and the recombinant MetAP2 enzyme. Incubate for a defined period to allow for inhibitor binding.
Initiation of Enzymatic Reaction: Add a fluorogenic or chromogenic substrate (e.g., Met-Gly-Pro-AMC) to initiate the reaction.[15]
Signal Detection: Monitor the increase in fluorescence or absorbance over time using a microplate reader.
Data Analysis: Calculate the initial reaction rates and determine the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Caption: A typical workflow for the SAR study of fumagillol derivatives.
Future Directions: The Next Generation of Fumagillol-Based Therapeutics
The journey of fumagillol from a fungal metabolite to a versatile pharmacological tool is a testament to the power of medicinal chemistry and SAR-guided drug design. While challenges related to toxicity and stability remain, the deep understanding of the SAR of this class of compounds provides a solid foundation for the development of the next generation of MetAP2 inhibitors.
Future efforts will likely focus on:
Improving the Therapeutic Window: Designing derivatives with enhanced selectivity and reduced off-target effects to minimize toxicity.
Modulating Pharmacokinetics: Fine-tuning the physicochemical properties of the molecules to optimize their absorption, distribution, metabolism, and excretion (ADME) profiles.
Exploring New Therapeutic Areas: Leveraging the anti-angiogenic and anti-proliferative properties of fumagillol derivatives to treat a wider range of diseases, including parasitic infections and inflammatory disorders.
Developing Reversible Inhibitors: While covalent inhibition is a hallmark of fumagillol, the development of potent and selective reversible MetAP2 inhibitors could offer an alternative therapeutic strategy with a different safety profile.[15][18]
By continuing to explore the intricate relationship between the structure of these fascinating molecules and their biological activity, the scientific community is poised to unlock the full therapeutic potential of fumagillol and its derivatives.
References
Kim, D., et al. (2007). Design, synthesis, and antiangiogenic effects of a series of potent novel fumagillin analogues. Bioorganic & Medicinal Chemistry Letters, 17(14), 3953-3956. [Link]
Patsnap Synapse. (2024). What is the mechanism of Fumagillin? [Link]
Kim, Y. K., et al. (2005). Total synthesis and antiangiogenic activity of cyclopentane analogues of fumagillol. Bioorganic & Medicinal Chemistry Letters, 15(15), 3580-3583. [Link]
Broad Institute. (2005). Synthesis and biological evaluation of novel fumagillin and ovalicin analogues. [Link]
Zhang, Y., et al. (2006). A chemical and genetic approach to the mode of action of fumagillin. Chemistry & Biology, 13(9), 1001-1009. [Link]
Sin, N., et al. (1997). The anti-angiogenic agent fumagillin covalently binds and inhibits the methionine aminopeptidase, MetAP-2. Proceedings of the National Academy of Sciences, 94(12), 6099-6103. [Link]
Liu, S., et al. (1998). Molecular recognition of angiogenesis inhibitors fumagillin and ovalicin by methionine aminopeptidase 2. Proceedings of the National Academy of Sciences, 95(15), 8528-8533. [Link]
Ingber, D., et al. (1990). Synthetic analogues of fumagillin that inhibit angiogenesis and suppress tumour growth. Nature, 348(6301), 555-557. [Link]
Akiu, K., et al. (2023). Fumagillin inhibits growth of the enteric protozoan parasite Entamoeba histolytica by covalently binding to and selectively inhibiting methionine aminopeptidase 2. Antimicrobial Agents and Chemotherapy, 67(11), e0068923. [Link]
Padia, J., et al. (2020). Discovery and Preclinical Development of Antigiardiasis Fumagillol Derivatives. Antimicrobial Agents and Chemotherapy, 64(10), e00582-20. [Link]
Brueckner, F., & Spencer, J. (2011). Remodeling of the Natural Product Fumagillol Employing a Reaction Discovery Approach. Angewandte Chemie International Edition, 50(49), 11773-11776. [Link]
Liu, S., et al. (1998). Molecular recognition of angiogenesis inhibitors fumagillin and ovalicin by methionine aminopeptidase 2. Proceedings of the National Academy of Sciences of the United States of America, 95(15), 8528–8533. [Link]
Brueckner, F., & Spencer, J. (2011). Remodeling of the Natural Product Fumagillol Employing a Reaction Discovery Approach. Angewandte Chemie (International ed. in English), 50(49), 11773-6. [Link]
Sheppard, G. S., et al. (2004). Small molecule inhibitors of methionine aminopeptidase type 2 (MetAP-2). Bioorganic & Medicinal Chemistry Letters, 14(4), 969-972. [Link]
Padia, J., et al. (2020). Discovery and Preclinical Development of Antigiardiasis Fumagillol Derivatives. Antimicrobial Agents and Chemotherapy, 64(10), e00582-20. [Link]
Brueckner, F., & Spencer, J. (2011). Remodelling of the natural product fumagillol employing a reaction discovery approach. Angewandte Chemie (International ed. in English), 50(49), 11773-6. [Link]
Lee, S. Y., et al. (2024). MetAP2 as a Therapeutic Target for Obesity and Type 2 Diabetes: Structural Insights, Mechanistic Roles, and Inhibitor Development. Molecules, 29(24), 5489. [Link]
Liu, S., et al. (1998). Molecular recognition of angiogenesis inhibitors fumagillin and ovalicin by methionine aminopeptidase 2. Semantic Scholar. [Link]
Ishikawa, S., et al. (2025). Generation of noncanonical fumagillin derivatives with a twisted cyclohexane conformation through engineered biosynthesis. Bioscience, Biotechnology, and Biochemistry, 89(6), 933-940. [Link]
ResearchGate. (n.d.). Biochemical and cellular activity of MetAP2 inhibitor M8891. [Link]
Kim, Y., et al. (2025). Methionine Aminopeptidase 2 (MetAP2) Inhibitor BL6 Attenuates Inflammation in Cultured Microglia and in a Mouse Model of Alzheimer's Disease. International Journal of Molecular Sciences, 26(3), 1436. [Link]
Kishimoto, S., et al. (1992). Chemical Modification of Fumagillin. I. 6-O-acyl, 6-O-sulfonyl, 6-O-alkyl, and 6-O-(N-substituted-carbamoyl)fumagillols. Chemical & Pharmaceutical Bulletin, 40(1), 96-101. [Link]
Loidl, G., et al. (2024). Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models. Molecular Cancer Therapeutics, 23(2), 209-221. [Link]
Marui, S., & Kishimoto, S. (1992). Chemical modification of fumagillin. II. 6-Amino-6-deoxyfumagillol and its derivatives. Chemical & Pharmaceutical Bulletin, 40(3), 575-579. [Link]
Google Patents. (2000). US6063812A - Fumagillol derivatives and processes for preparing the same.
Thermodynamic Stability of the 1-Oxaspiro[2.5]octane Core
Executive Summary: The "Loaded Spring" of Spiro-Epoxides The 1-oxaspiro[2.5]octane core represents a unique intersection of steric complexity and high potential energy. Structurally, it consists of a cyclohexane ring fus...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Loaded Spring" of Spiro-Epoxides
The 1-oxaspiro[2.5]octane core represents a unique intersection of steric complexity and high potential energy. Structurally, it consists of a cyclohexane ring fused to an oxirane (epoxide) at a single spiro-carbon. For drug development professionals working with fumagillin analogs or spiro-cyclic intermediates, understanding this core is critical: it acts as a "loaded spring."
While the cyclohexane ring typically adopts a stable chair conformation, the fused epoxide introduces approximately 27 kcal/mol of ring strain . This thermodynamic instability is the driving force behind its reactivity, making it a potent electrophile in synthesis but a liability in formulation. This guide dissects the thermodynamic profile of this core, detailing its synthesis, degradation pathways, and the protocols required to profile its stability.
Structural Dynamics & Energetics
To predict stability, one must understand the orbital misalignment inherent in the structure.
Strain Analysis
Angle Strain (Baeyer Strain): The epoxide ring forces bond angles of ~60°, deviating significantly from the ideal sp(3) angle of 109.5°. This results in poor orbital overlap (bent bonds or "banana bonds").
Spiro-Fusion Stress: The spiro-carbon (C1 of the cyclohexane, C2 of the epoxide) is quaternary. It serves as the pivot point. The rigidity of the epoxide prevents the cyclohexane ring from undergoing rapid chair-boat interconversions at the spiro junction, locking the local conformation and increasing the energy barrier for relaxation.
The Electrophilic Trap
The polarization of the C-O bonds, combined with the relief of ring strain upon opening, makes the spiro-carbon highly susceptible to nucleophilic attack. Unlike terminal epoxides, the spiro-carbon is sterically hindered, yet it often dictates the regioselectivity of ring-opening due to the stability of the developing positive charge at the tertiary center during transition states (SN1-like character).
Synthetic Access: The Corey-Chaykovsky Reaction[1][2][3]
The most robust route to the 1-oxaspiro[2.5]octane core is the Corey-Chaykovsky reaction. This method is preferred over m-CPBA epoxidation of methylenecyclohexane due to its stereoselectivity and avoidance of acidic conditions that degrade the product.
Mechanism & Protocol
The reaction utilizes a sulfur ylide (dimethyloxosulfonium methylide) acting as a methylene transfer agent to cyclohexanone.
Key Causality:
Use of DMSO: Essential for solubilizing the sulfoxonium salt and stabilizing the ylide.
Base Selection (NaH vs. t-BuOK): NaH is preferred to generate the ylide irreversibly under anhydrous conditions, preventing hydrolysis.
Figure 1: Mechanistic flow of the Corey-Chaykovsky synthesis. The irreversible expulsion of DMSO drives the formation of the strained ring.
Degradation Pathways: The Thermodynamic Sinks
The thermodynamic instability of 1-oxaspiro[2.5]octane resolves itself through two primary "sinks": Hydrolysis (in aqueous/protic environments) and Rearrangement (Lewis acid catalysis).
Pathway A: Acid-Catalyzed Hydrolysis
In the presence of moisture and trace acid, the epoxide opens to form a vicinal diol (1-(hydroxymethyl)cyclohexanol).
Kinetics: Pseudo-first-order at constant pH.
Mechanism: Protonation of the epoxide oxygen weakens the C-O bonds. Water attacks the more substituted carbon (the spiro center) due to its ability to support partial positive charge, leading to the diol.
Pathway B: Meinwald Rearrangement
In the absence of nucleophiles (e.g., dry storage with trace impurities), Lewis acids (BF3, metal ions) or Bronsted acids catalyze the isomerization to a carbonyl compound.
Product: Typically Cyclohexanecarbaldehyde .
Mechanism: Epoxide opening leads to a cationic intermediate. A hydride shift (from the exocyclic methylene) neutralizes the carbocation, forming the aldehyde. Note: Ring expansion to cycloheptanone is possible but less favored without specific substituent stabilization.
Figure 2: Bifurcation of degradation pathways based on environmental conditions (Nucleophilic vs. Non-nucleophilic).
Experimental Protocol: Stability Profiling
To validate the stability of a new chemical entity (NCE) containing this core, use the following self-validating protocol. This distinguishes between kinetic stability (shelf-life) and thermodynamic susceptibility.
Stress Testing Workflow
Materials:
HPLC with UV/Vis or CAD (Charged Aerosol Detection) – Epoxides often lack strong chromophores.
Phosphate buffers (pH 2.0, 7.4, 9.0).
Internal Standard: Benzophenone (inert).
Protocol Steps:
Baseline Characterization: Dissolve 1-oxaspiro[2.5]octane in Acetonitrile (ACN) to 1 mg/mL. Inject to establish T0 purity.
Acid Stress (Hydrolysis Probe): Dilute 1:10 into 0.1M HCl. Incubate at 37°C. Sample at t=0, 1h, 4h, 24h.
Expectation: Rapid conversion to diol (check m/z = M+18).
Oxidative Stress: Dilute 1:10 into 3% H2O2.
Expectation: Generally stable, but checks for secondary oxidation of the cyclohexane ring.
Thermal Stress (Meinwald Probe): Seal neat compound in a glass vial (inert atmosphere). Heat to 60°C for 48h.
Expectation: Appearance of aldehyde peaks (check NMR for -CHO proton at 9-10 ppm).
Data Interpretation Table
Condition
Expected Half-Life (t1/2)
Primary Degradant
Mechanism
pH 1.2 (Simulated Gastric)
< 30 Minutes
Vicinal Diol
Acid-catalyzed ring opening (SN1-like)
pH 7.4 (Physiological)
> 24 Hours
Vicinal Diol (Trace)
Slow hydrolysis
60°C (Solid State)
Variable (Purity dependent)
Aldehyde
Meinwald Rearrangement (Trace acid catalyzed)
Light (UV)
Moderate Stability
Radical products
Homolytic cleavage (less common)
References
Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide.[1][2][3] Formation and Application to Organic Synthesis. Journal of the American Chemical Society. Link
Meinwald, J., Labana, S. S., & Chadha, M. S. (1963). Peracid Reactions. III. The Acid-catalyzed Rearrangement of Epoxides. Journal of the American Chemical Society. Link
Agner, G., et al. (2003).[4] Light- and temperature-induced degradation of fumagillin.[4][5] Acta Pharmaceutica Hungarica. Link
Kulka, M. (1964). 1-Oxaspiro[2.5]octane.[6][7] Canadian Journal of Chemistry. Link
Application Note: Optimization of Fumagillol Solubilization for High-Fidelity Cell Culture Assays
Abstract & Core Directive Fumagillol (the alcohol derivative of Fumagillin) is a potent, irreversible inhibitor of Methionine Aminopeptidase 2 (MetAP2), widely utilized in angiogenesis and anti-parasitic research. Its li...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Core Directive
Fumagillol (the alcohol derivative of Fumagillin) is a potent, irreversible inhibitor of Methionine Aminopeptidase 2 (MetAP2), widely utilized in angiogenesis and anti-parasitic research. Its lipophilic nature and structural sensitivity to photo-degradation present significant challenges in reproducibility. Improper solubilization often leads to "silent precipitation"—micro-crystals that form in aqueous media, reducing effective concentration and causing physical cellular stress.
This guide provides a validated, self-consistent protocol for dissolving, storing, and applying Fumagillol in cell culture, ensuring maximum bioavailability and experimental integrity.
Physicochemical Profile & Solubility
Understanding the chemical limitations of Fumagillol is the first step to reproducible data. It is a sesquiterpene with an epoxide group and a conjugated polyene chain, making it both hydrophobic and chemically reactive.
Table 1: Solubility & Stability Profile
Parameter
Specification
Critical Note
Molecular Weight
282.38 g/mol
—
Primary Solvent
DMSO (Anhydrous)
Solubility ≥ 25 mg/mL (~88 mM). Preferred for stock.[1]
Secondary Solvent
Ethanol (Absolute)
Solubility ≥ 30 mg/mL. Volatile; less ideal for long-term stock.
Aqueous Solubility
Negligible (< 0.1 mg/mL)
Do NOT dissolve directly in water or media.
Light Sensitivity
High
Polyene chain degrades under UV/Vis light. Use amber vials.
Storage (Powder)
-20°C
Desiccated.
Storage (Solution)
-80°C
Stable for 6 months in DMSO. Avoid freeze-thaw cycles.
Mechanism of Action (Biological Context)
To interpret assay results correctly, one must understand the downstream effects of Fumagillol. It covalently binds His231 in the active site of MetAP2. This inhibition prevents the removal of N-terminal methionine from nascent proteins, leading to the activation of the p53 pathway and subsequent G1 cell cycle arrest, particularly in endothelial cells.
Figure 1: Fumagillol Signaling Cascade
Caption: Fumagillol irreversibly inhibits MetAP2, triggering a stress response that arrests endothelial proliferation.
Validated Preparation Protocol
Safety Warning: Fumagillol is a mycotoxin.[2][3] Handle in a biosafety cabinet using nitrile gloves.
Phase A: Stock Solution Preparation (10 mM)
Target: Create a high-concentration master stock in 100% DMSO to minimize solvent volume in the final assay.
Calculate: For 1 mg of Fumagillol (MW: 282.38 g/mol ):
Equilibrate: Allow the vial of Fumagillol powder to warm to room temperature before opening. This prevents condensation from forming on the hygroscopic powder.
Dissolve: Add the calculated volume of Anhydrous DMSO (sterile filtered).
Mix: Vortex gently for 30 seconds. Inspect for clarity. If particles remain, sonicate in a water bath for 2 minutes (protect from light).
Aliquot: Dispense into light-protective (amber) microcentrifuge tubes (e.g., 20 µL aliquots) to avoid freeze-thaw cycles.
Store: Freeze immediately at -80°C.
Phase B: Serial Dilution & Cell Treatment
Challenge: Preventing "Hydrophobic Crash." When a high-concentration DMSO stock hits aqueous media, hydrophobic drugs can precipitate instantly.
The "Intermediate Step" Method:
Thaw: Thaw one aliquot of 10 mM stock in the dark at room temperature.
Intermediate Dilution (100x): Prepare a 100 µM intermediate solution.
Mix: 10 µL of 10 mM Stock + 990 µL of Serum-Free Media (or PBS).
Technique: Add the DMSO stock into the media while vortexing to ensure rapid dispersion.
Final Working Solution (1x): Dilute the intermediate solution into complete cell culture media to reach the desired assay concentration (e.g., 10 nM - 1 µM).
Example (100 nM): Add 10 µL of Intermediate (100 µM) to 10 mL of Complete Media.
Final DMSO Concentration: 0.001% (Well below the cytotoxicity threshold).
Fumagillol assays are sensitive. You must run a Vehicle Control containing the exact concentration of DMSO used in your highest drug treatment (e.g., 0.1% DMSO).
Pass Criteria: Vehicle-treated cells must show >95% viability compared to untreated media.
Fail Criteria: If Vehicle cells show rounded morphology or detachment, your DMSO is toxic or contaminated.
Common Failure Modes
Observation
Cause
Solution
Precipitate in Media
"Hydrophobic Crash"
Use the Intermediate Dilution step. Do not add 100% DMSO stock directly to static media.
Loss of Potency
Photodegradation
Wrap all tubes in foil. Turn off biosafety cabinet lights during handling.
Inconsistent IC50
Adsorption to Plastic
Fumagillol is lipophilic. Use low-binding plasticware or glass for intermediate dilutions if possible.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 109214, Fumagillol. Retrieved from [Link]
Sin, N., et al. (1997). The anti-angiogenic agent fumagillin covalently binds and inhibits the methionine aminopeptidase, MetAP-2. Proceedings of the National Academy of Sciences. Retrieved from [Link]
Guruceaga, X., et al. (2021). Aspergillus fumigatus Fumagillin Contributes to Host Cell Damage. Toxins.[2][3] Retrieved from [Link]
Application Note: Optimized Dosing Strategies for Fumagillol in HUVEC Proliferation Assays
Executive Summary This application note provides a rigorous technical framework for utilizing Fumagillol (the hydrolyzed, active alcohol form of Fumagillin) in Human Umbilical Vein Endothelial Cell (HUVEC) proliferation...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note provides a rigorous technical framework for utilizing Fumagillol (the hydrolyzed, active alcohol form of Fumagillin) in Human Umbilical Vein Endothelial Cell (HUVEC) proliferation assays. While Fumagillol and its synthetic analog TNP-470 are potent angiogenesis inhibitors, their efficacy in vitro is highly sensitive to experimental conditions such as seeding density, serum synchronization, and solvent handling.
This guide moves beyond generic protocols to address the biphasic sensitivity of HUVECs to Methionine Aminopeptidase 2 (MetAP2) inhibition, providing a self-validating workflow to determine accurate IC50 values.
Mechanistic Grounding: The MetAP2 Pathway
To design an effective dosing strategy, one must understand that Fumagillol is not a general cytotoxin; it is a specific cell-cycle arrest agent.
Mode of Action
Fumagillol contains a spiro-epoxide group that acts as a suicide substrate for MetAP2 . It covalently binds to Histidine-231 in the enzyme's active site.
Normal Function: MetAP2 removes the N-terminal methionine from nascent proteins (e.g., eIF2
, ERK1/2).
Inhibition: Blockade of MetAP2 leads to the retention of N-terminal methionine. This triggers a stress response, hyper-phosphorylation of eIF2
, and subsequent arrest of Endothelial Cells (ECs) in the late G1 phase.
Pathway Visualization
The following diagram illustrates the specific blockade point and downstream consequences.
Figure 1: Mechanism of Action. Fumagillol irreversibly inhibits MetAP2, preventing N-terminal methionine processing and triggering G1 cell cycle arrest.
Experimental Design & Dosing Strategy
The "Goldilocks" Window for HUVECs
HUVECs are primary cells, not immortalized lines. They are prone to contact inhibition . If seeded too densely, they stop dividing naturally, masking the drug's effect. If seeded too sparsely, they undergo anoikis (detachment-induced death).
Optimal Seeding Density: 3,000 – 5,000 cells per well (96-well plate).
Critical Reagent: Plates must be coated with Gelatin (0.1% to 2%) or Fibronectin. HUVECs will not proliferate reproducibly on uncoated plastic.
Dosing Concentrations
Fumagillol is extremely potent. Literature often cites IC50 values in the 1 nM – 100 nM range depending on the serum concentration.
Stock Solution: Dissolve Fumagillol in high-quality DMSO to 10 mM. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
Vehicle Control: DMSO concentration must remain constant across all wells and below 0.1% (v/v). HUVECs are sensitive to DMSO toxicity above 0.1%.
Recommended Dilution Scheme (Log-Scale)
Perform a 9-point titration to capture the full sigmoidal curve.
Point
Final Concentration
Preparation Strategy (from 10 mM Stock)
High Top
1,000 nM (1 M)
1:10,000 dilution into Media
Mid-High
100 nM
1:10 serial dilution from above
Target Range
30 nM
1:3.3 serial dilution
Target Range
10 nM
1:3 serial dilution
Target Range
3 nM
1:3.3 serial dilution
Target Range
1 nM
1:3 serial dilution
Low End
0.3 nM
1:3.3 serial dilution
Low End
0.1 nM
1:3 serial dilution
Vehicle
0 nM
Media + 0.1% DMSO (Matched)
Validated Protocol: HUVEC Proliferation Assay
Phase 1: Preparation (Day 0)
Coating: Add 50
L of 1% Gelatin to each well of a 96-well plate. Incubate at 37°C for 30 mins. Aspirate excess immediately before seeding.
Equilibration: Incubate for 24 hours to allow attachment and flattening.
Phase 2: Synchronization (Optional but Recommended)
Why? To ensure all cells are in the same cell cycle phase, replace media with "Starvation Media" (Basal media + 0.1% FBS) for 6–12 hours. This synchronizes cells at G0/G1, making the subsequent release into growth factors + Fumagillol more uniform.
Phase 3: Treatment (Day 1)
Compound Prep: Prepare the 2x concentration of the dosing scheme (Table above) in EGM-2 (fully supplemented).
Addition: Remove starvation media. Add 100
L of fresh EGM-2 containing the Fumagillol dilutions.
Incubation: Incubate for 72 hours .
Note: 48 hours is often insufficient for cytostatic agents like Fumagillol to show a clear difference in cell mass compared to fast-acting cytotoxins.
Phase 4: Readout (Day 4)
Select EdU/BrdU (DNA synthesis) for the most specific data on proliferation. Metabolic assays (CCK-8/MTT) are acceptable alternatives but measure metabolic activity, which can sometimes be uncoupled from division.
Protocol for CCK-8 (WST-8):
Add 10
L CCK-8 reagent directly to wells.
Incubate 2–4 hours at 37°C.
Measure Absorbance at 450 nm.
Workflow Visualization
Figure 2: Step-by-step assay workflow ensuring optimal cell density and treatment duration.
Data Analysis & Interpretation
Calculating IC50[1]
Normalize: Calculate % Proliferation relative to the Vehicle Control (0 nM).
Curve Fit: Use GraphPad Prism or similar software. Select Non-linear regression (Curve fit)
log(inhibitor) vs. response -- Variable slope (4 parameters) .
Expected Result: You should observe a sigmoidal curve.
Typical IC50: 1 nM – 50 nM (Highly dependent on VEGF concentration in media).
Cytostasis vs Cytotoxicity: At concentrations <100 nM, cells should appear arrested (flat, enlarged) but not detached/dead. At >1
M, non-specific toxicity may occur.
Troubleshooting Guide
Observation
Root Cause
Solution
High background in blanks
Media color interference
Use phenol-red free media for readout or subtract blank OD carefully.
No inhibition observed
High passage number
Use HUVECs < Passage 6. Older cells lose MetAP2 sensitivity.
Edge Effect (Outer wells high/low)
Evaporation
Fill inter-well spaces with PBS or use a breathable membrane seal.
Precipitation
Drug insolubility
Ensure DMSO < 0.1%. Sonicate stock if crystals are visible.
References
Griffith, E. C., et al. (1997). "Methionine aminopeptidase (type 2) is the common target for angiogenesis inhibitors AGM-1470 and ovalicin."[1] Chemistry & Biology.
Sin, N., et al. (1997). "The anti-angiogenic agent fumagillin covalently binds and inhibits the methionine aminopeptidase, MetAP-2."[1][2][3][4] Proceedings of the National Academy of Sciences.
Ingber, D., et al. (1990). "Synthetic analogues of fumagillin that inhibit angiogenesis and suppress tumour growth."[1][5][6] Nature.
Application Note: Methods for Conjugation of Fumagillol and TNP-470 to Polymer Carriers
This application note provides a comprehensive technical guide for the conjugation of Fumagillol and its derivative TNP-470 to polymer carriers. It is designed for researchers in drug delivery and polymer chemistry.
Author: BenchChem Technical Support Team. Date: February 2026
This application note provides a comprehensive technical guide for the conjugation of Fumagillol and its derivative TNP-470 to polymer carriers. It is designed for researchers in drug delivery and polymer chemistry.
Introduction & Scientific Rationale
Fumagillin and its synthetic derivative TNP-470 (AGM-1470) are potent angiogenesis inhibitors that function by irreversibly inhibiting Methionine Aminopeptidase-2 (MetAP-2) .[1] Despite their high potency, clinical translation has been hindered by poor water solubility, short plasma half-life, and severe neurotoxicity caused by their ability to cross the blood-brain barrier (BBB).[1]
Conjugating these agents to high molecular weight polymer carriers (e.g., HPMA copolymers, PEG, PEG-PLA) utilizes the Enhanced Permeability and Retention (EPR) effect to passively target tumor tissue while preventing BBB penetration, thus abrogating neurotoxicity.[1]
Key Chemical Challenges
Epoxide Sensitivity: Fumagillol contains two epoxide rings (spiro-epoxide and side-chain epoxide).[1] These are essential for biological activity (MetAP-2 covalent binding) but are sensitive to harsh acidic/basic conditions and nucleophiles.[1] Protocols must avoid ring-opening conditions.
C-6 Hydroxyl Reactivity: The secondary hydroxyl group at position C-6 is the primary handle for conjugation.
Release Mechanism: The linker chemistry determines the release profile. Ester linkages are hydrolytically unstable (fast release), while carbamate linkages are more stable.[1] Peptide linkers (e.g., Gly-Phe-Leu-Gly) offer enzymatic triggering (lysosomotropic delivery).[1]
Chemical Foundation & Conjugation Strategy
The conjugation strategy generally follows one of two pathways:
Modification of TNP-470: Utilizing the reactive chloroacetyl group of TNP-470 to alkylate amine-functionalized polymers.[1]
Direct Conjugation of Fumagillol: Activating the C-6 hydroxyl of fumagillol to form an ester or carbamate bond with the polymer.
Pathway Visualization
Caption: Strategic pathways for converting Fumagillin to stable polymer conjugates via Fumagillol or TNP-470 intermediates.
Protocol 1: Preparation of Fumagillol from Fumagillin
Prerequisite Step: Fumagillin is the commercially available starting material (often as a dicyclohexylamine salt).
Objective: Isolate the Fumagillol core by hydrolyzing the decatetraenedioic acid side chain without damaging the sensitive spiro-epoxide.
Dissolution: Dissolve 1.0 g of Fumagillin dicyclohexylamine salt in a mixture of methanol (10 mL) and water (5 mL).
Hydrolysis: Add 2.0 equivalents of NaOH (1M aqueous solution). Stir at ambient temperature for 4 hours. Critical: Do not heat, as this may open the epoxide rings.
Extraction: Dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL). The fumagillol partitions into the organic phase, while the cleaved acid side chain remains in the aqueous phase.
Washing: Wash the combined organic layers with brine, dry over anhydrous
, and filter.
Purification: Evaporate the solvent under reduced pressure. Recrystallize the residue from ethyl acetate/hexane or purify via silica gel chromatography (Eluent: Hexane/EtOAc 1:1) to yield Fumagillol as a pale yellow solid.[1]
NMR (CDCl3) confirms loss of the conjugated tetraene protons (6.0-7.5 ppm region).[1]
Protocol 2: Synthesis of HPMA Copolymer-TNP-470 Conjugate (Caplostatin Analog)
Target: A water-soluble conjugate utilizing a Gly-Phe-Leu-Gly (GFLG) linker for lysosomotropic release.[1]
Mechanism: This protocol utilizes the reactivity of the chloroacetyl group on TNP-470.[4][5] The amine terminus of the GFLG linker on the polymer performs a nucleophilic substitution on the alkyl chloride, creating a stable secondary amine linkage. The drug is released as a peptide-derivative upon enzymatic cleavage of the GFLG sequence by Cathepsin B in the lysosome.
Polymer Dissolution: Dissolve 200 mg of HPMA-GFLG-NH2 copolymer in 2.0 mL of anhydrous DMF.
Activation: Add TNP-470 (1.5 molar equivalents relative to polymer amine groups) to the solution.
Catalysis: Add a catalytic amount of Sodium Iodide (NaI, 0.1 eq). Note: Iodide acts as a better leaving group, facilitating the Finkelstein-like substitution.
Reaction: Stir the mixture under nitrogen/argon in the dark at room temperature for 24 hours.
Precipitation: Drop the reaction mixture slowly into a large excess of diethyl ether/acetone (1:1 v/v) to precipitate the polymer-drug conjugate.
Purification: Dissolve the precipitate in methanol/water and perform Tangential Flow Filtration (TFF) or dialysis (MWCO 10-12 kDa) against water to remove free TNP-470 and unreacted reagents.[1]
Lyophilization: Freeze-dry the purified solution to obtain the final conjugate as a white/pale yellow powder.
Data Presentation: Conjugate Characterization
Parameter
Method
Expected Result
Drug Loading
UV Spectroscopy (210-220 nm) or HPLC (after hydrolysis)
5 - 10 wt% TNP-470
Purity
SEC-HPLC
Monodisperse peak, no free drug (<1%)
Molecular Weight
GPC (Light Scattering)
25 - 40 kDa (Typical for HPMA)
Linkage Stability
Incubation in PBS (pH 7.4, 37°C)
<5% release over 24h (Stable)
Protocol 3: Direct Conjugation via Activated Carbonate (Carbamate Linkage)
Target: Conjugation of Fumagillol to amine-functionalized carriers (e.g., PEG-NH2, Dendrimers).[1]
Mechanism: The C-6 hydroxyl of Fumagillol is activated with p-nitrophenyl chloroformate to form a reactive carbonate. This intermediate reacts with primary amines on the polymer to form a stable carbamate (urethane) bond.
Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.
Purification: Dilute with DCM, wash with 0.1M HCl (cold), then brine. Dry over MgSO4.[1][9] Purify via flash chromatography to isolate Fumagillol-p-nitrophenyl carbonate .
Step 2: Conjugation to Polymer
Dissolve Polymer-Amine (e.g., mPEG-NH2) in anhydrous DMF or DCM.[1]
Add Activated Fumagillol Carbonate (2.0 equivalents per amine group).
Stir at room temperature for 12-16 hours. The solution will turn yellow due to the release of p-nitrophenol.
Purification: Precipitate in cold diethyl ether. Redissolve in water and dialyze (MWCO 3.5 kDa) to remove p-nitrophenol and excess small molecules.
Lyophilize to obtain Polymer-O-CO-NH-Fumagillol .
Analytical Characterization & Quality Control
Nuclear Magnetic Resonance (NMR)
To validate conjugation, specific diagnostic peaks must be monitored.[1]
Fumagillol Core: The epoxide protons appear at δ 2.6 (d, 1H) and δ 2.9 (d, 1H) .[1] Retention of these peaks is critical; their disappearance indicates epoxide ring opening (degradation).[1]
Linkage:
Ester: Downfield shift of C-6 H from ~4.4 ppm to ~5.5 ppm.[1]
Carbamate: Appearance of NH signal (broad, ~5.0-6.0 ppm depending on solvent) and shift of C-6 H.[1]
Polymer: Large broad peaks (e.g., PEG at 3.6 ppm, HPMA backbone at 0.8-2.0 ppm).[1]
Release Kinetics Assay
To verify the "smart" release of the drug (specifically for GFLG linkers):
Incubate conjugate (1 mg/mL) in Citrate-Phosphate buffer (pH 5.5) containing Cathepsin B (activity ~10 units/mL).[1]
Controls: Buffer without enzyme (pH 5.5) and PBS (pH 7.4).
Analyze released drug via HPLC (C18 column, Acetonitrile/Water gradient).[1]
Success Criteria: >50% release within 24h in Enzyme group; <10% in controls.[1]
References
Satchi-Fainaro, R., et al. (2004). "Targeting angiogenesis with a conjugate of HPMA copolymer and TNP-470."[1][10][11] Nature Medicine, 10, 255–261.[1][10] Link
Benny, O., & Satchi-Fainaro, R. (2008). "An orally delivered small-molecule formulation with antiangiogenic and anticancer activity."[1] Nature Biotechnology, 26, 799–807.[1] Link
Griffith, E. C., et al. (1997). "Methionine aminopeptidase-2 is the primary target for angiogenesis inhibitors fumagillin and ovalicin."[1] Chemistry & Biology, 4(6), 461-471.[1] Link
Etrych, T., et al. (2011). "HPMA copolymer–anticancer drug conjugates: Design, activity, and mechanism of action."[1] European Journal of Pharmaceutics and Biopharmaceutics, 77(3), 527-537.[1] Link
Ingber, D., et al. (1990). "Synthetic analogues of fumagillin that inhibit angiogenesis and suppress tumour growth."[1] Nature, 348, 555–557.[1] Link[1]
Application Note & Protocol Abstract This guide details the standardized protocol for preparing, storing, and handling stock solutions of Fumagillol using Dimethyl Sulfoxide (DMSO). Fumagillol, the free-alcohol hydrolysi...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol
Abstract
This guide details the standardized protocol for preparing, storing, and handling stock solutions of Fumagillol using Dimethyl Sulfoxide (DMSO). Fumagillol, the free-alcohol hydrolysis product of the antibiotic Fumagillin, is a potent, irreversible inhibitor of Methionine Aminopeptidase 2 (MetAP2). Due to its reactive spiro-epoxide pharmacophore, Fumagillol requires specific handling to prevent hydrolytic degradation and ensure consistent biological activity in angiogenesis and proliferation assays. This protocol prioritizes the maintenance of the epoxide structural integrity through anhydrous conditions and light protection.
Physicochemical Properties & Handling
Understanding the chemical nature of Fumagillol is critical for preventing experimental artifacts. The molecule contains two epoxide groups; the spiro-epoxide is the reactive "warhead" responsible for covalent binding to His231 of MetAP2. This group is sensitive to nucleophilic attack and acid-catalyzed hydrolysis.[1]
Note: Use a fresh bottle or single-use ampoules.[1] DMSO is hygroscopic; absorbed atmospheric water can accelerate epoxide ring opening.
Vials: Amber glass vials with PTFE-lined caps (to prevent plasticizer leaching and light exposure).[1]
Filtration (Optional): 0.22 µm PTFE syringe filter (if sterility is strictly required for long-term culture, though DMSO is bacteriostatic).[1]
Protocol: Stock Solution Preparation
Target Concentration: 10 mM (Standard Stock) or 50 mg/mL (High Concentration Stock).
Safety: Fumagillol is a bioactive inhibitor.[4] Wear nitrile gloves, safety goggles, and work inside a fume hood.
Step-by-Step Methodology
Equilibration: Remove the Fumagillol vial from the freezer and allow it to equilibrate to room temperature for 15–20 minutes before opening.
Reasoning: Opening a cold vial causes condensation of atmospheric moisture onto the hygroscopic powder, leading to hydrolysis.
Weighing: Weigh the desired amount of Fumagillol (e.g., 5 mg) into a sterile amber glass vial.
Calculation (for 10 mM stock):
For 5 mg of Fumagillol (MW 282.[1]38) at 10 mM (0.01 M):
[1]
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial.
Dissolution: Vortex gently for 30–60 seconds.
Observation: The solution should be clear and colorless. If particles persist, sonicate in a water bath for 2 minutes at room temperature. Avoid heating >30°C.
Quality Control (Visual): Hold the vial up to a light source. The liquid must be free of any turbidity or particulate matter.
Aliquoting: Immediately dispense the stock solution into small, single-use aliquots (e.g., 20–50 µL) in amber microtubes.
Reasoning: Repeated freeze-thaw cycles introduce moisture and promote degradation.[1]
Storage: Store aliquots at -80°C.
Workflow Visualization
Figure 1: Critical workflow for Fumagillol stock preparation emphasizing moisture control and light protection.
Usage in Biological Assays
Fumagillol is hydrophobic. Direct addition of the high-concentration DMSO stock to aqueous culture media often causes rapid precipitation ("crashing out"), resulting in significantly lower effective concentrations and experimental variability.
The "Intermediate Dilution" Method
To ensure solubility and prevent cellular toxicity from DMSO, use a serial dilution strategy.
Define Limits:
Max DMSO tolerance for most cells: 0.1% to 0.5% (v/v).[5]
Target Fumagillol IC50 (MetAP2): ~1–10 nM range (cell type dependent).[1]
Step 1: Serial Dilution in DMSO:
Prepare a 1000x concentration of your final desired dose in DMSO.[5]
Example: If you need 100 nM final in cells, prepare a 100 µM working stock in DMSO.
Step 2: Delivery to Media:
Dilute the 1000x DMSO working stock 1:1000 into the culture medium.
This yields 100 nM Fumagillol with 0.1% DMSO.
Control: Always run a "Vehicle Control" containing 0.1% DMSO alone.[5][6]
Dilution Logic Diagram
Figure 2: Serial dilution strategy to maintain solubility and normalize DMSO concentration.
Troubleshooting & QC
Issue
Possible Cause
Solution
Precipitation in Media
Stock concentration too high or added too rapidly.[1]
Use the "Intermediate Dilution" method (Fig 2). Vortex media immediately upon addition.
Loss of Potency
Hydrolysis of epoxide due to moisture or age.
Use anhydrous DMSO.[7] Discard stocks >6 months old. Ensure storage at -80°C.
Discard solution. Use amber vials and protect from light.
Cytotoxicity in Control
DMSO concentration >0.5%.
Reduce final DMSO concentration to <0.1%. Ensure DMSO grade is "Cell Culture Tested".
References
Griffith, E. C., et al. (1998).[4] Molecular recognition of angiogenesis inhibitors fumagillin and ovalicin by methionine aminopeptidase 2. Proceedings of the National Academy of Sciences.[4] Link[1]
Sin, N., et al. (1997). The anti-angiogenic agent fumagillin covalently binds and inhibits the methionine aminopeptidase, MetAP-2.[8][9][10][11] Proceedings of the National Academy of Sciences.[4] Link[1]
Cayman Chemical. (2023).[4] Fumagillol Product Information & Safety Data Sheet. Link
MedChemExpress. (2024). Fumagillol: Solubility and Storage Guidelines. Link
Sigma-Aldrich. (n.d.).[1] Handling and Solubility of Hydrophobic Compounds in DMSO. Link
Application Note: In Vivo Angiogenesis Models Using Fumagillol Analogues (MetAP2 Inhibitors)
[1] Introduction & Mechanistic Rationale Fumagillol analogues, most notably TNP-470 (AGM-1470) and Beloranib (CKD-732), represent a distinct class of angiogenesis inhibitors that target Methionine Aminopeptidase 2 (MetAP...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Introduction & Mechanistic Rationale
Fumagillol analogues, most notably TNP-470 (AGM-1470) and Beloranib (CKD-732), represent a distinct class of angiogenesis inhibitors that target Methionine Aminopeptidase 2 (MetAP2) . Unlike VEGF receptor tyrosine kinase inhibitors (TKIs) that block surface receptors, these compounds act intracellularly to arrest endothelial cell proliferation.
While TNP-470 demonstrated potent anti-tumor activity, its clinical utility was limited by neurotoxicity (ataxia, vertigo) due to blood-brain barrier penetration. Newer analogues and polymer conjugates (e.g., PPI-2458, Beloranib) aim to improve the pharmacokinetic profile while maintaining MetAP2 inhibition. This guide details the protocols for evaluating these compounds in in vivo settings, focusing on the Matrigel Plug Assay (screening) and the Corneal Micropocket Assay (dose-response precision).
Mechanism of Action: The MetAP2 Pathway
Fumagillin and its analogues bind covalently to the active site of MetAP2 (His-231).[1] MetAP2 is responsible for removing the N-terminal methionine from nascent proteins. Its inhibition leads to the retention of the N-terminal methionine, triggering a stress response that activates the p53 pathway , inducing p21(WAF1/CIP1) , and ultimately causing G1 cell cycle arrest specifically in endothelial cells.
Figure 1: Mechanism of Action. MetAP2 inhibition triggers a p53-dependent G1 arrest in endothelial cells.
Compound Handling & Formulation
Critical Warning: Fumagillol analogues are typically light-sensitive , moisture-sensitive , and lipophilic . Improper formulation leads to rapid hydrolysis (loss of the epoxide group) and loss of potency.
Formulation Protocol (TNP-470 Standard)
Do not dissolve directly in aqueous buffer for storage.
Stock Solution: Dissolve neat compound in 100% DMSO or Ethanol to 30 mg/mL. Aliquot and store at -80°C (stable for 6 months).
Vehicle Preparation: Prepare a vehicle of 10% DMSO / 90% (20% SBE-β-Cyclodextrin in Saline) OR a mixture of 3% Ethanol / 5% Tween-80 / 92% Saline .
Working Solution:
Thaw stock aliquot in the dark.
Dilute immediately before injection.
Final Concentration: Typically 3 mg/mL for a 30 mg/kg dose (assuming 100 µL injection per 10g mouse, or adjusted for 20g mouse).
Note: Discard unused working solution after dosing; do not refreeze.
Primary Screening: Matrigel Plug Assay
This model is the industry "Go/No-Go" standard. It assesses the ability of the compound to inhibit the formation of new vessels into a provisional matrix plug containing growth factors.
Experimental Design
Animals: C57BL/6 or BALB/c mice (Female, 6-8 weeks).
Group Size: n=8-10 mice per group.
Duration: 7-10 Days.
Step-by-Step Protocol
A. Matrigel Preparation (Day 0)
Thaw Growth Factor Reduced (GFR) Matrigel at 4°C overnight on ice. Keep strictly at 4°C ; it solidifies at >10°C.
Homogenize plug in 500 µL of 0.1% Brij-35 lysis buffer.
Centrifuge at 5000 x g for 10 mins.
Mix supernatant (50 µL) with Drabkin’s Reagent (500 µL) (Sigma).
Incubate 15 mins at RT.
Read Absorbance at 540 nm .
Calculate Hb concentration using a standard curve of bovine hemoglobin.
Precision Model: Corneal Micropocket Assay
This assay is technically demanding but offers an avascular background, allowing for precise measurement of vessel length and density. It is ideal for establishing dose-response curves for MetAP2 inhibitors.
The following diagram illustrates the critical decision points and workflow for the Matrigel assay.
Figure 2: Matrigel Plug Assay Workflow. Note the critical health check step for neurotoxicity signs common with MetAP2 inhibitors.
Expected Results & Troubleshooting
Parameter
Matrigel Plug (Screening)
Corneal Micropocket (Precision)
Primary Readout
Hemoglobin (g/dL)
Vessel Area ()
TNP-470 Efficacy
>60% reduction in Hb vs. Vehicle
>50% reduction in vessel length
Sensitivity
Moderate (High variability)
High (Low background)
Throughput
Medium (10-20 mice/day)
Low (Requires microsurgery skills)
Troubleshooting Guide:
Undefined Plugs: If Matrigel spreads and doesn't form a plug, ensure it was kept on ice until the very second of injection. Warm syringes cause premature gelling.
High Background: In the Matrigel assay, ensure the injection is strictly subcutaneous and not intramuscular (muscle bleeds, confounding Hb data).
Toxicity: If mice show weight loss >15% or ataxia (wobbling gait), reduce dose frequency to every 3 days or use a polymer-conjugated analogue (e.g., PPI-2458) if available.
References
Ingber D, et al. (1990). Synthetic analogues of fumagillin that inhibit angiogenesis and suppress tumor growth.[1][9][5] Nature. Link
Sin N, et al. (1997). The anti-angiogenic agent fumagillin covalently binds and inhibits the methionine aminopeptidase, MetAP-2.[10][1][9] Proceedings of the National Academy of Sciences. Link
Zhang Y, et al. (2000). Cell cycle inhibition by the anti-angiogenic agent TNP-470 is mediated by p53 and p21WAF1/CIP1.[5] Proceedings of the National Academy of Sciences. Link[5]
Passaniti A, et al. (1992). A simple, quantitative method for assessing angiogenesis and antiangiogenic agents using reconstituted basement membrane, heparin, and fibroblast growth factor. Laboratory Investigation. Link
Rogers, M.S., et al. (2007). The mouse cornea micropocket angiogenesis assay. Nature Protocols. Link
Kim, E.S., et al. (2004). Potentiation of the antiangiogenic effect of TNP-470 by a polymer conjugate. Molecular Cancer Therapeutics. Link
Technical Support Center: Fumagillol Stability & Storage
Topic: Preventing Epoxide Ring Opening in Fumagillol Doc ID: FUMA-TCH-001 | Version: 2.4 | Last Updated: 2026-02-12 Introduction: The "Warhead" Vulnerability Welcome to the Technical Support Center. As Senior Application...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Preventing Epoxide Ring Opening in Fumagillol
Doc ID: FUMA-TCH-001 | Version: 2.4 | Last Updated: 2026-02-12
Introduction: The "Warhead" Vulnerability
Welcome to the Technical Support Center. As Senior Application Scientists, we often see experimental failure not due to poor assay design, but due to subtle compound degradation.
Fumagillol (the alcohol hydrolysis product of Fumagillin) is a potent MetAP2 inhibitor. Its biological activity relies entirely on the spiro-epoxide moiety at the C-3 position. This epoxide acts as an electrophilic "warhead," forming a covalent bond with Histidine-231 in the MetAP2 active site [1].
The Critical Risk: Epoxides are three-membered rings with significant angle strain (approx. 60° bond angles vs. the ideal 109.5°). They are thermodynamically primed to open. In the presence of trace acids, protons, or nucleophiles (like water), this ring opens irreversibly, rendering the molecule biologically inert .
This guide provides the protocols necessary to maintain the structural integrity of that epoxide ring.
Module 1: The Mechanism of Degradation
To prevent degradation, you must understand the enemy: Acid-Catalyzed Hydrolysis .
Even in "neutral" solvents, trace acidity or atmospheric moisture can trigger the opening of the spiro-epoxide. This reaction converts the active drug into an inactive diol (dihydroxy-fumagillol).
Degradation Pathway Diagram
Figure 1: The acid-catalyzed ring-opening mechanism.[1] The spiro-epoxide is protonated, creating a good leaving group, which is then attacked by water or alcohols to form the inactive diol.
Module 2: Storage & Solubilization Protocols
Solvent Compatibility Matrix
Choosing the wrong solvent is the #1 cause of Fumagillol inactivation.
Solvent
Suitability
Risk Level
Technical Notes
DMSO (Anhydrous)
Recommended
Low
Best for stock solutions. Must be stored over molecular sieves to prevent water absorption.
Ethanol / Methanol
Caution
High
Protic solvents can act as nucleophiles, opening the ring over time (solvolysis). Use only for immediate acute dosing.
Water (Unbuffered)
Do Not Use
Critical
pH of unbuffered water fluctuates. Acidic pH triggers rapid hydrolysis.
PBS (pH 7.4)
Acute Only
Medium
Suitable for final dilution before assay. Do not store stocks in PBS.
Acidic Media
Prohibited
Critical
Any pH < 6.0 will rapidly destroy the epoxide.
Standard Operating Procedure (SOP): Storage Workflow
Follow this decision tree to ensure maximum shelf-life.
Figure 2: Decision logic for Fumagillol storage. Note that -80°C is required for long-term storage of solutions to arrest kinetic degradation.
Module 3: Troubleshooting & FAQs
Q1: I dissolved Fumagillol in DMSO, but it lost potency after 2 weeks at -20°C. Why?
Diagnosis: Hygroscopic Failure.
Mechanism: DMSO is highly hygroscopic (water-attracting). If you opened the bottle cold, atmospheric moisture condensed into the DMSO. This water, even at trace levels, hydrolyzed the epoxide during the -20°C storage [2].
The Fix:
Allow DMSO stocks to reach room temperature before opening.
Use single-use aliquots . Never re-freeze a thawed aliquot.
Store at -80°C , not -20°C, for periods longer than 1 month [3].
Q2: Can I use acidic buffers to improve solubility?
Answer:Absolutely not.Reasoning: While Fumagillol is lipophilic and hard to dissolve, lowering pH protonates the epoxide oxygen (see Figure 1). This catalyzes immediate ring opening.
The Fix: Use a co-solvent system. Dissolve in 100% DMSO first, then dilute into neutral buffer (pH 7.0–7.5). Keep the final DMSO concentration <1% (or as tolerated by your cells).
Q3: How do I verify if my Fumagillol has degraded?
Protocol: You cannot rely on visual inspection; the diol degradation product is often soluble and colorless.
Hydrolyzed (Diol): MW 300.39 Da (+18 Da for water addition).
NMR: Check the epoxide protons. The disappearance of the characteristic signals for the spiro-epoxide protons indicates ring opening.
Q4: Is Fumagillol light sensitive?
Answer: Yes, but less so than Fumagillin.
Context: Fumagillin contains a tetraene side chain that is highly photolabile. Fumagillol lacks the ester-linked side chain but retains the core structure. While the epoxide is the primary stability concern, UV light can induce radical formation that attacks the ring.
Recommendation: Always store in amber vials or wrap tubes in aluminum foil.
Module 4: Experimental Validation (QC)
Before running expensive animal models or cellular assays, validate your compound.
The "MetAP2 Activity Check"
If you suspect degradation, run a simple proliferation assay on HUVEC (Human Umbilical Vein Endothelial Cells).
Expected Result: Fumagillol should inhibit proliferation with an IC50 in the low nanomolar range (approx. 1–10 nM) [4].
Failure Mode: If IC50 shifts to micromolar range (>1000 nM), the epoxide has likely opened. The diol form is drastically less potent because it cannot covalently bind His231.
References
Griffith, E. C., et al. (1997). Methionine aminopeptidase (type 2) is the common target for angiogenesis inhibitors AGM-1470 and ovalicin. Chemistry & Biology.
TargetMol. (n.d.). Fumagillol Technical Data and Storage. TargetMol Chemical Library.
MedChemExpress. (n.d.). Fumagillol Product Information and Stability Guidelines. MedChemExpress.
Guruceaga, X., et al. (2019).[3] Fumagillin, a Mycotoxin of Aspergillus fumigatus: Biosynthesis, Biological Activities, Detection, and Applications.[4] Toxins.[3]
OpenStax. (2023). Reactions of Epoxides: Ring-Opening.[5][6][7][8] Organic Chemistry.
Technical Support Center: Fumagillol Extraction & Production
Topic: Improving Yield of Fumagillol from Aspergillus fumigatus Fermentation Introduction: The "Two-Stage" Yield Strategy Welcome to the Technical Support Center. If you are struggling with Fumagillol yield, you are like...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Improving Yield of Fumagillol from Aspergillus fumigatus Fermentation
Introduction: The "Two-Stage" Yield Strategy
Welcome to the Technical Support Center. If you are struggling with Fumagillol yield, you are likely facing a common misconception. In standard industrial microbiology, Fumagillol is rarely the direct product of fermentation.
Instead, the high-yield route involves a two-stage process:
Upstream: Fermentation of the parent ester, Fumagillin , from Aspergillus fumigatus.[1][2]
Downstream: Chemical hydrolysis (saponification) of Fumagillin to cleave the decatetraenedioic acid side chain, yielding Fumagillol .
Low yields usually stem from three specific failure points: photo-degradation of the polyene chain , epoxide ring opening during hydrolysis , or sub-optimal fermentation pH . This guide addresses these critical control points.
Objective: Maximize the titer of the parent molecule (Fumagillin). You cannot extract what you do not produce.
Troubleshooting Guide: Low Titer in Broth
Symptom
Probable Cause
Corrective Action
Low Biomass
Temperature too low (<25°C)
A. fumigatus is thermotolerant. Increase incubation to 34°C–37°C . Biomass accumulation significantly increases at these temperatures compared to 25°C [1].[1]
High Biomass, Low Titer
pH Drift
Fumagillin production is pH-sensitive. Maintain pH 6.0–7.0 . Yields drop significantly at pH < 5.0 due to acid-catalyzed degradation [1].
Product Degradation
Light Exposure
CRITICAL: The tetraene side chain is highly photosensitive. Fermenters must be wrapped in foil or equipped with amber jackets. Harvest under yellow/red safety lights [2].
Low Specific Productivity
Media Composition
Switch to a Glycerol/Yeast Extract base. Glucose can cause catabolite repression. Recommended C/N ratio optimization: Glycerol (33 g/L) + Corn Flour (1.7 g/L) [1].
FAQ: Fermentation Parameters
Q: Should I use solid or submerged fermentation?A: Submerged fermentation (SmF) is preferred for reproducibility and scale-up. While solid-state fermentation (on wheat/rice) can yield high concentrations locally, extraction efficiency drops due to matrix interference. Use SmF with dissolved oxygen (DO) controlled >30% .
Q: Is the strain safe?A: Aspergillus fumigatus is a BSL-2 pathogen (spore inhalation risk). All upstream processing must occur in a biosafety cabinet. Spores must be inactivated before disposal.
Module 2: Extraction & Isolation (The Parent Molecule)
Objective: Extract Fumagillin from the broth without triggering epoxide opening or isomerization.
Protocol: Solvent Extraction
Filtration: Separate mycelia from broth. Fumagillin is largely extracellular but hydrophobic; significant amounts may adhere to the biomass. Extract both phases.
Solvent Selection: Use Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
Why? These solvents solubilize the ester (Fumagillin) efficiently while leaving behind polar media components.
pH Adjustment: Adjust broth to pH 7.0 before extraction.
Warning: Do not acidify to pH < 4 (epoxide hydrolysis risk) or alkalinize to pH > 8 (premature ester hydrolysis) at this stage.
Visualization: The Production Workflow
Caption: Figure 1. The optimized industrial workflow for Fumagillol production, emphasizing the intermediate isolation of Fumagillin.
Module 3: Conversion (Fumagillin
Fumagillol)
Objective: Cleave the C-6 ester bond without destroying the sensitive spiro-epoxide. This is the step where most yield is lost.
The "Selective Hydrolysis" Protocol
Fumagillol is the alcohol form. You must remove the long unsaturated fatty acid chain (decatetraenedioic acid).
Dissolution: Dissolve purified Fumagillin in a solvent miscible with water (e.g., Ethanol or Methanol).
Saponification: Add 0.1 N NaOH (Sodium Hydroxide).
Ratio: 1.1 equivalents relative to Fumagillin.
Conditions: Stir at ambient temperature for exactly 4 hours [4].
Quenching: Stop the reaction immediately by neutralizing with dilute acetic acid or phosphate buffer to pH 7.0.
Extraction: Extract the resulting Fumagillol into Ethyl Ether or EtOAc.
Troubleshooting Guide: Conversion Failures
Issue
Diagnostic
Root Cause
Solution
No Biological Activity
NMR shows loss of epoxide signals
Harsh Hydrolysis. The spiro-epoxide is alkali-labile if exposed to strong base (>0.5N NaOH) or heat.
Use 0.1N NaOH strictly. Do not heat. Monitor reaction by TLC/HPLC and stop immediately upon disappearance of starting material.
Low Conversion
Starting material remains
Insufficient Time/Mixing.
Ensure vigorous stirring. If using a biphasic system, add a phase transfer catalyst (rarely needed if EtOH is used).
"Black Tar" Product
Darkening of solution
Polymerization. The tetraene side chain of the byproduct or the parent can polymerize.
Perform hydrolysis under Nitrogen (N2) atmosphere. Keep in the dark.
Module 4: Final Purification
Objective: Isolate Fumagillol from the cleaved side-chain acid and unreacted Fumagillin.
FAQ: Purification Strategy
Q: How do I separate Fumagillol from the fatty acid byproduct?A: Exploiting pKa differences is the most robust method.
After hydrolysis, the mixture contains Fumagillol (Neutral) and Decatetraenedioic acid (Acidic) .
Adjust the aqueous mixture to pH 8.0–9.0 .
Extract with organic solvent (EtOAc).[3][4] The Fumagillol will partition into the organic phase. The ionized fatty acid will remain in the aqueous phase.
Wash the organic phase with brine and dry.
Q: Can I use HPLC?A: Yes. For high purity (>99%), use Reverse Phase HPLC (C18).
Mobile Phase: Acetonitrile : Water (Gradient).
Detection: UV at 210 nm (Fumagillol has weak UV absorption compared to Fumagillin because the conjugated chain is gone; detection is harder) [3].
Summary Checklist for Yield Improvement
[ ]Strain: A. fumigatus cultured at 34°C .
[ ]Light: Total darkness maintained during fermentation and extraction.
[ ]pH: Fermentation maintained at pH 6–7 .
[ ]Conversion: Hydrolysis using mild base (0.1N NaOH ) at room temp; avoid heating.
[ ]Workup: Alkaline wash (pH 8-9) to remove the acidic side-chain byproduct.
Visualization: Troubleshooting Decision Tree
Caption: Figure 2. Decision tree for diagnosing yield losses in the Fumagillol production process.
References
Feng, Z., et al. (2024).[4] Enhanced Fumagillin Production by Optimizing Fermentation and Purification Techniques. Fermentation, 10(11), 588.[5]
Garrett, E. R., & Eble, T. E. (1954).[6] Studies on the Stability of Fumagillin. Journal of the American Pharmaceutical Association. (Foundational text on photostability; confirmed by modern data in [1]).
Holson, E. B., et al. (2015). Remodeling of the Natural Product Fumagillol Employing a Reaction Discovery Approach. NIH / CMLD.
Winter, P., et al. (2012). Synthesis of fumagillin (fumagillol) PAz-PC prodrug. ResearchGate Protocols.
Technical Support Center: Troubleshooting Fumagillol Potency in MetAP2 Assays
Introduction Welcome to the technical support center. If you are observing lower-than-expected potency ( ) or inconsistent inhibition with Fumagillol in your MetAP2 assays, you are likely encountering a conflict between...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Welcome to the technical support center. If you are observing lower-than-expected potency (
) or inconsistent inhibition with Fumagillol in your MetAP2 assays, you are likely encountering a conflict between the compound's covalent mechanism and your assay conditions.
Fumagillol (the alcohol core of Fumagillin) functions as an irreversible, covalent inhibitor . It alkylates Histidine 231 in the MetAP2 active site via its spiroepoxide group. Unlike reversible competitive inhibitors, its apparent potency is strictly governed by incubation time, pH stability, and the absence of nucleophilic interference.
This guide moves beyond generic advice to address the specific physicochemical pitfalls of the Fumagillol-MetAP2 interaction.
Part 1: The "False Negative" Traps (Troubleshooting Modules)
Module A: The Thiol Interference (Most Common Cause)
Symptom: High
values; complete loss of activity; "flat" inhibition curves.
The Science:
MetAP2 assays often utilize DTT (Dithiothreitol) or
-mercaptoethanol to maintain enzyme stability. However, Fumagillol contains a reactive spiroepoxide at the C-3 position. Strong nucleophiles like DTT will attack and open this epoxide ring in solution before the drug reaches the enzyme active site, effectively neutralizing the inhibitor.
Diagnostic Q&A:
Q: My enzyme buffer requires a reducing agent. What should I do?
A: You must eliminate DTT/BME during the inhibitor incubation step. If the enzyme requires reduction, treat the stock enzyme with DTT, then desalt it (e.g., Zeba spin columns or dialysis) into a thiol-free assay buffer immediately before use. Alternatively, use TCEP (Tris(2-carboxyethyl)phosphine), which is less nucleophilic toward epoxides at neutral pH than thiols, though validation is required.
Module B: The Kinetic Trap (Time-Dependence)
Symptom:
shifts significantly (e.g., from 10 nM to 1000 nM) depending on when I add the substrate.
The Science:
Fumagillol is a covalent irreversible inhibitor.[1] The reaction follows a two-step mechanism:
Traditional values are meaningless without defined time points because the reaction does not reach equilibrium; it proceeds to completion. If you add substrate and inhibitor simultaneously, the substrate competes with the inhibitor, protecting the active site and artificially inflating the .
Diagnostic Q&A:
Q: How long should I pre-incubate?
A: You must pre-incubate Fumagillol with MetAP2 for at least 30–60 minutes before adding the substrate. This allows the covalent bond to form at His231.[2]
Q: How do I report potency if
changes?
A: For covalent inhibitors, the gold standard is
(second-order rate constant), not . However, for screening, report " at [X] minutes pre-incubation."
Module C: The Cofactor Conundrum (Mn²⁺ vs. Co²⁺)
Symptom: My
matches literature for Cobalt-MetAP2 but fails for Manganese-MetAP2.
Co²⁺ (Cobalt): often yields higher in vitro catalytic activity, making the assay signal robust.
Mn²⁺ (Manganese): is the physiological cofactor.
Some inhibitors bind differently depending on the metal geometry.[5] While Fumagillol generally inhibits both, the baseline kinetics of the enzyme differ. If your enzyme is "dead" or low-activity, check if the metal has oxidized or precipitated (common with Mn²⁺ at high pH).
Part 2: Data & Specifications
Comparison of Assay Conditions
Parameter
Optimal Condition for Fumagillol
Common Pitfall (Avoid)
Reason
pH
7.0 – 7.5
> 8.0 or < 6.0
Epoxide is acid-labile; high pH promotes auto-oxidation of Mn²⁺.
Reducing Agent
None (or TCEP < 1mM)
DTT, BME, Glutathione
Thiols quench the spiroepoxide group.
Metal Cofactor
MnCl₂ (1 mM) or CoCl₂ (100 µM)
EDTA / EGTA
MetAP2 is a metalloprotease; chelators kill activity.
Incubation
30–60 min Pre-incubation
Simultaneous addition
Covalent binding is slow; substrate protects the active site.
Substrate
Fluorogenic (e.g., Met-AMC)
Colorimetric (low sensitivity)
High sensitivity allows lower enzyme concentration, preventing "titration" of potent inhibitors.
Part 3: Visualizing the Problem
Diagram 1: The Covalent Mechanism & Failure Points
This diagram illustrates the successful binding pathway versus the interference pathways (Thiol attack).
Caption: Pathway A (Solid Lines) shows successful inhibition. Pathway B (Dashed Lines) shows how assay buffer components destroy Fumagillol before it inhibits the enzyme.
Diagram 2: Troubleshooting Decision Tree
Follow this logic flow to isolate the source of low potency.
Caption: Step-by-step logic to eliminate chemical and kinetic variables affecting Fumagillol potency.
Part 4: Optimized Assay Protocol
To guarantee reproducibility, use this "Thiol-Free" protocol.
Materials:
Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM MnCl₂ (add fresh), 0.01% Triton X-100. NO DTT.
Enzyme Prep: Dilute MetAP2 to 2x final concentration in Buffer.
Inhibitor Prep: Prepare serial dilutions of Fumagillol in DMSO. (Keep DMSO < 1% final).
Pre-Incubation (CRITICAL):
Add 10 µL of 2x Enzyme to plate.
Add 100 nL (or appropriate vol) of Inhibitor.
Incubate at Room Temp for 60 minutes.
Reaction Start: Add 10 µL of 2x Substrate (Met-AMC).
Detection: Monitor fluorescence (Ex 360nm / Em 460nm) continuously for 30 minutes. Calculate slope (velocity).
References
Griffith, E. C., et al. (1998). "Structure of human methionine aminopeptidase-2 complexed with fumagillin." Proceedings of the National Academy of Sciences, 95(26), 15183–15188. (Demonstrates the covalent binding to His231).
Sin, N., et al. (1997). "The anti-angiogenic agent fumagillin covalently binds and inhibits the methionine aminopeptidase, MetAP-2."[2][3][4][8][9][10] Proceedings of the National Academy of Sciences, 94(12), 6099–6103.[3] (Identifies MetAP2 as the target and establishes specificity).
Wang, J., et al. (2003). "Physiologically Relevant Metal Cofactor for Methionine Aminopeptidase-2 Is Manganese."[7][11][12] Biochemistry, 42(17), 5035–5042. (Clarifies the Mn2+ vs Co2+ cofactor debate).
Liu, S., et al. (1998). "Structure of human methionine aminopeptidase-2 complexed with fumagillin." Science, 282(5392), 1324-1327. (Structural basis of inhibition).[1][8]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Aqueous Stability of Spiro-Epoxide Scaffolds
Topic: Stability of (5R,6S)-5-methoxy-4-oxaspiro[2.5]octan-6-ol (Fumagillol Core Analogs)
Structural Note:
The nomenclature (5R,6S)-5-methoxy-4-oxaspiro[2.5]octan-6-ol likely refers to a derivative of the Fumagillin/Fumagillol core.[1] In standard IUPAC nomenclature for this class (MetAP2 inhibitors), the reactive spiro-epoxide is typically designated as 1-oxaspiro[2.5]octane (oxygen in the 3-membered ring) or 4-oxaspiro if referring to a specific heterocyclic analog.[1]
Critical Insight: Regardless of the specific ring numbering, the spiro-epoxide moiety is the stability-limiting "warhead." This strained ring is highly susceptible to nucleophilic attack and acid-catalyzed hydrolysis, leading to the formation of inactive diols.
Why Stability Matters:
For drug developers, the integrity of the spiro-epoxide is non-negotiable; it is the electrophile responsible for covalent binding to the target (Methionine Aminopeptidase 2, His-231).[1] Hydrolysis renders the compound pharmacologically inert.
Troubleshooting Guide (FAQ)
Issue: Loss of Potency or Signal in Aqueous Buffer
Q: My compound degrades rapidly in my assay buffer (pH 5.5 - 6.0). Is this normal?A: Yes. Spiro-epoxides are acid-labile.[1]
Mechanism: At pH < 7.0, the epoxide oxygen becomes protonated, activating the ring for attack by water (hydrolysis). This follows pseudo-first-order kinetics.
Solution: Shift your assay buffer to pH 7.4 - 8.0 . Use HEPES or Phosphate buffers. Avoid Citrate or Acetate buffers, which are acidic.
Verification: Run a "Time vs. pH" stability study (see Protocol A).
Issue: Appearance of New Polar Peaks in LC-MS
Q: I see a new peak with M+18 mass shift eluting earlier than my parent compound. What is it?A: This is likely the vicinal diol (hydrolysis product).
Causality: Water addition (+18 Da) across the epoxide bond.
Risk Factor: This often occurs during analysis if acidic mobile phases (e.g., 0.1% Formic Acid) are used with long column residence times.
Troubleshooting:
Reduce column temperature (keep < 30°C).
Use a higher pH mobile phase (e.g., Ammonium Bicarbonate pH 7.4) if the column permits, or minimize exposure time to acidic modifiers.
Issue: Stock Solution Stability
Q: Can I store the stock solution in DMSO/Water mixtures?A:No. Avoid water in storage.
Best Practice: Store as a solid at -20°C under Argon/Nitrogen.
Solvents: Dissolve in anhydrous DMSO or Ethanol .
Warning: Avoid Methanol if possible in the presence of any acid traces, as it can open the epoxide to form methoxy-alcohol byproducts (solvolysis).
Degradation Pathway Visualization
The following diagram illustrates the critical failure mode: Acid-Catalyzed Hydrolysis.
Caption: Acid-catalyzed ring opening of the spiro-epoxide. The reaction is driven by protonation and relief of ring strain, resulting in the inactive diol (M+18).
Experimental Protocols
Protocol A: pH-Rate Profile Determination
Objective: Determine the safe pH window for assay development.
Technical Support Center: Fumagillol Formulation & Delivery
Executive Summary & Molecule Profile The Challenge: Fumagillol (and its derivatives like TNP-470 and Beloranib) presents a dual-challenge in in vivo applications: High Lipophilicity (LogP ~4.0): It is practically insolub...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Molecule Profile
The Challenge: Fumagillol (and its derivatives like TNP-470 and Beloranib) presents a dual-challenge in in vivo applications:
High Lipophilicity (LogP ~4.0): It is practically insoluble in water, leading to immediate precipitation upon contact with physiological buffers.
Chemical Instability: The characteristic spiro-epoxide ring (C-6) is highly reactive. It undergoes rapid hydrolysis in acidic environments (stomach acid, acidic buffers) and thermal degradation, converting into the inactive diol form (dihydroxyfumagillin).
The Solution Strategy:
This guide provides three tiered protocols ranging from "Quick-Start" solvent cocktails for acute studies to "Advanced" nanocarrier systems for chronic dosing.
Parameter
Specification
Critical Note
Molecular Weight
~282.34 g/mol
Small molecule, but bulky sesquiterpene core.
Water Solubility
< 3.3 mg/L
DO NOT attempt direct dissolution in saline/PBS.
Key Solvents
DMSO, Ethanol, Chloroform
Soluble in organic solvents; stable in DMSO at -20°C.
Use Case: Short-term studies (1-5 days), Maximum Tolerated Dose (MTD) studies, or rapid screening.
Mechanism: Uses co-solvents and surfactants to create a kinetically stable micro-emulsion.
The order of addition is non-negotiable. Adding water directly to the DMSO stock causes immediate precipitation (crashing out).
Figure 1: Critical Order of Addition. Skipping the PEG/Tween intermediate steps leads to immediate compound precipitation due to the high logP of Fumagillol.
Use Case: Chronic studies (weeks/months), oral gavage, high-dose efficacy studies.
Scientific Insight: This protocol mimics the Lodamin formulation (TNP-470 conjugated to mPEG-PLA). Micelles protect the epoxide ring from stomach acid and improve lymphatic transport.
The Protocol: Thin-Film Hydration
Reagents:
Polymer: mPEG-b-PLA (Methoxy Poly(ethylene glycol)-b-Poly(lactic acid)). MW ~2k-2k or 5k-5k.
Solvent: Acetonitrile or Acetone (HPLC Grade).
Hydration Media: Distilled water (pH 7.0).
Step-by-Step Procedure:
Co-Dissolution: Dissolve Fumagillol (10 mg) and mPEG-PLA (90 mg) in 2 mL of Acetonitrile in a round-bottom flask. (Ratio 1:9 w/w).
Evaporation: Use a rotary evaporator (Rotavap) at 40°C under reduced pressure to remove the solvent.
Target: A thin, uniform transparent film on the glass wall.
Vacuum Drying: Keep under vacuum overnight to remove trace solvent.
Hydration: Add 5 mL of warm water (50°C) to the flask.
Self-Assembly: Agitate gently (do not sonicate aggressively) at 50°C for 10 minutes. The film will peel off and self-assemble into micelles.
Filtration: Pass through a 0.22 µm syringe filter to remove unencapsulated drug.
Why this works: The hydrophobic PLA core encapsulates the Fumagillol, shielding the epoxide from hydrolysis, while the PEG shell renders it water-soluble.
Use Case: Improving shelf-life and preventing hydrolysis during storage.
Reagent: Hydroxypropyl-
-Cyclodextrin (HP--CD).
Protocol (Kneading Method):
Weigh Fumagillol and HP-
-CD in a 1:1 molar ratio .
Add a small amount of 50% Ethanol to the HP-
-CD to form a paste.
Add Fumagillol to the paste and knead (mortar and pestle) for 45 minutes.
Dry the paste in a vacuum oven at 40°C.
Result: A powder that can be rapidly reconstituted in saline with significantly improved stability against pH degradation.
Troubleshooting & FAQs
Q1: My solution turned cloudy immediately after adding saline. Can I still use it?
A:No. Cloudiness indicates precipitation of the active pharmaceutical ingredient (API). The effective dose will be unknown, and injecting crystals can cause embolism (IV) or local necrosis (SC/IP).
Fix: Increase the surfactant (Tween 80) concentration to 10% or switch to the Cyclodextrin protocol. Ensure Saline is added dropwise and is warm.
Q2: I stored my DMSO stock at room temperature, and now the color has changed.
A: Fumagillol is light and heat sensitive. Yellowing or browning suggests degradation.
Fix: Always store stocks at -20°C or -80°C in amber vials. Verify purity via HPLC before use.
Q3: Can I use acidic buffers (Acetate, Citrate) for vehicle?
A:Absolutely not. The epoxide ring opens rapidly at pH < 6.0.
Fix: Use PBS (pH 7.4) or Tris-buffered saline. For oral gavage, the micelle formulation (Module B) is required to survive the stomach.
Q4: The mice are showing signs of weight loss/toxicity.
A: High concentrations of DMSO and Tween 80 are themselves toxic (vehicle toxicity).
Fix: If dosing daily, switch to the Polymeric Micelle (Module B) or Cyclodextrin (Module C) formulations, which eliminate DMSO/Tween and are biocompatible.
Mechanism of Action & Stability Diagram
Understanding the degradation pathway is vital for handling.
Figure 2: The Stability Trap. The epoxide ring is required for covalent binding to MetAP2 (His-231). Acid hydrolysis opens this ring, rendering the drug inactive.
References
Ingber, D., et al. (1990). "Synthetic analogues of fumagillin that inhibit angiogenesis and suppress tumour growth." Nature, 348, 555–557. (Foundational work on TNP-470/Fumagillol).
Benny, O., et al. (2008). "An orally available polymeric nanocarrier for TNP-470 (Lodamin) reveals a switch in angiogenesis." Nature Biotechnology, 26, 799–807. (Source for Module B: Micelle Protocol).
Han, H.K., et al. (2011). "Oleoyl-carboxymethyl-chitosan nanoparticles as a novel hydrophobic drug carrier." International Journal of Pharmaceutics. (Validation of polymeric carriers for hydrophobic drugs).
Folkman, J. (2007). "Angiogenesis: an organizing principle for drug discovery?" Nature Reviews Drug Discovery, 6, 273–286. (Mechanistic grounding for MetAP2 inhibition).
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Fumagillin Purification & Isolation
Status: Active | Version: 2.4 | Topic: Impurity Removal & Stability Protocols
Executive Summary: The Stability-Purity Paradox
Fumagillin (
) presents a unique purification challenge due to its structural fragility. It contains two epoxide rings and a conjugated tetraene side chain. Standard purification logic often fails because the molecule degrades under conditions typically used to remove impurities (e.g., acidic modifiers, heat, ambient light).
The Golden Rule: Purification of Fumagillin is not just about separation; it is about stabilization . Successful protocols almost invariably rely on converting the unstable free acid into the stable Dicyclohexylamine (DCH) salt during intermediate steps, then liberating it under controlled conditions.
Before initiating any extraction, you must establish a "Safe Zone" to prevent the formation of degradation impurities (Neofumagillin, Fumagillol) which are difficult to separate later.
Parameter
Critical Threshold
The "Why" (Causality)
Light
Zero Tolerance
The tetraene chain undergoes rapid photo-isomerization to Neofumagillin and other geometric isomers upon exposure to UV/Vis light. Protocol: Use amber glassware and yellow-light rooms.
Temperature
< 25°C (Process) / < -20°C (Storage)
Thermal energy triggers epoxide ring opening and polymerization of the tetraene tail.
pH Range
6.0 – 8.0
Acidic pH (<4): Hydrolyzes the spiro-epoxide to Fumagillol . Basic pH (>9): Saponifies the ester linkage.
User Question: My crude extract has a dark tar-like consistency and low purity. How do I improve the initial isolation?
Technical Solution:
Direct extraction often pulls lipophilic cell debris. A "Defatting" step followed by a specific solvent switch is required.
Protocol: The Split-Phase Extraction
Clarification: Filter fermentation broth (mycelium removal) at neutral pH.
Defatting (Crucial Step):
Extract the clarified broth with n-Hexane or Petroleum Ether (Ratio 1:5 solvent:broth).
Action: Discard the organic layer. This removes lipids and non-polar fermentation byproducts without extracting Fumagillin (which is relatively polar due to the ester/epoxides).
Target Extraction:
Extract the aqueous phase with Dichloromethane (DCM) (Ratio 1:3).
Note: DCM provides higher selectivity for Fumagillin compared to Ethyl Acetate, yielding a cleaner initial profile.
Drying: Dry DCM layer over anhydrous
and concentrate in vacuo at < 30°C .
Module 3: Chromatographic Purification (RP-HPLC)
User Question: I am seeing peak tailing and "ghost peaks" during HPLC. What is the optimal method?
Technical Solution:
Tailing is often caused by the free carboxylic acid interacting with silanols. Ghost peaks usually indicate on-column degradation due to heat or acidity.
Recommended Method: Neutral/Buffered RP-HPLC
Column: C18 (Octadecyl) High-Load, 5µm or 10µm (e.g., Phenomenex Luna or Waters XBridge).
Temperature:20°C (Strict control; do not use 40°C).
Detection: UV at 350 nm (Higher selectivity than 210nm; avoids detecting general fermentation debris).
Flow Rate: Scale-dependent (e.g., 1.0 mL/min for analytical).
Gradient Table:
Time (min)
Mobile Phase A (Water + 10mM Ammonium Acetate, pH 6.5)
Mobile Phase B (Acetonitrile)
0
60%
40%
20
20%
80%
25
20%
80%
26
60%
40%
Note: The Ammonium Acetate buffer is critical. Formic acid (0.1%) is common in HPLC but can degrade Fumagillin over long run times.
Module 4: The "Salt-Switch" Crystallization (Polishing)
User Question: Chromatography gave me 95% purity, but I need >99% for clinical trials. Recrystallization of the free acid is failing.
Technical Solution:
Do not crystallize the free acid directly; it forms oils/tars. You must form the Dicyclohexylamine (DCH) salt to crystallize impurities out, then liberate the acid.
Step-by-Step Salt Purification Protocol
Salt Formation:
Dissolve crude Fumagillin in Methanol .
Add Dicyclohexylamine (DCH) (1.1 equivalents).
Stir at room temperature. The Fumagillin-DCH salt will precipitate (impurities stay in solution).
Suspend the purified DCH salt in Ethanol or Methanol (approx. 5 mL per gram).
The Trick: Do not use HCl. Add Acetic Acid (2.0 equivalents).[1][3]
Mechanism:[2][4][5] Acetic acid (pKa 4.[1][3][6]76) is strong enough to protonate DCH but too weak to open the Fumagillin epoxide rings.
Stir until the salt dissolves and free Fumagillin precipitates (or extract into DCM if it doesn't precipitate immediately).
Crystallize at 4°C.
Visualizing the Workflow
The following diagram illustrates the integrated purification logic, highlighting the critical decision points for stability.
Figure 1: Integrated Purification Workflow emphasizing the "Salt-Switch" strategy for stability and purity enhancement.
Troubleshooting Guide: Impurity Profiles
Symptom
Probable Cause
Corrective Action
Peak at RRT 0.85 (Fumagillol)
Hydrolysis of C-6 ester or spiro-epoxide.
Check pH of aqueous buffers. Ensure pH > 6.0. Avoid prolonged water contact.
Peak at RRT 1.10 (Neofumagillin)
Photo-isomerization of tetraene chain.
Immediate: Wrap all columns/flasks in foil. Switch to amber vials. This reaction is irreversible.
Broad/Split Main Peak
Geometric isomers or DCH contamination.
If post-liberation: Ensure adequate washing of the DCH salt. Run a gradient with higher water content to separate isomers.
Low Recovery Yield
Thermal degradation during evaporation.
Ensure rotary evaporator bath is < 30°C. Use high vacuum to lower boiling point.
References
Feng, Z., et al. (2024).[7] Enhanced Fumagillin Production by Optimizing Fermentation and Purification Techniques. Fermentation, 10(11), 588.[8] Link
Lantos, I., et al. (2002). Process for the preparation of Fumagillin. European Patent EP1230238B1. Link
Assil, H.I., & Sporns, P. (1991). ELISA and HPLC methods for analysis of fumagillin and its decomposition products in honey. Journal of Agricultural and Food Chemistry, 39(12), 2206–2213.[9] Link
Agner, G., et al. (2003).[10] Light- and temperature-induced degradation of fumagillin. Acta Pharmaceutica Hungarica, 73(1), 41-45.[10] Link
A Comparative Guide to Fumagillol and TNP-470: Potency and Mechanism in Endothelial Cells
For Researchers, Scientists, and Drug Development Professionals In the landscape of angiogenesis research, the inhibition of endothelial cell proliferation is a cornerstone of therapeutic strategies against cancer and ot...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of angiogenesis research, the inhibition of endothelial cell proliferation is a cornerstone of therapeutic strategies against cancer and other diseases characterized by excessive blood vessel formation. Among the pioneering molecules in this field are Fumagillol, a natural product secreted by Aspergillus fumigatus, and its more potent synthetic analog, TNP-470. This guide provides an in-depth, objective comparison of these two compounds, focusing on their inhibitory concentrations (IC50) in endothelial cells, their shared mechanism of action, and the structural modifications that enhance the efficacy of TNP-470.
The Critical Role of Angiogenesis and Methionine Aminopeptidase-2 (MetAP2)
Angiogenesis, the formation of new blood vessels, is a tightly regulated process essential for growth, development, and wound healing. However, in pathological conditions such as tumor growth, this process becomes dysregulated, providing tumors with the necessary nutrients and oxygen to expand and metastasize. A key molecular target in the control of angiogenesis is Methionine Aminopeptidase 2 (MetAP2), a cytosolic metalloenzyme. MetAP2 plays a crucial role in protein maturation by cleaving the initiator methionine from newly synthesized polypeptides.[1] Inhibition of MetAP2 disrupts this fundamental process, leading to cell cycle arrest and the suppression of endothelial cell proliferation.[2][3]
Fumagillol and TNP-470: A Tale of Two Inhibitors
Both Fumagillol and TNP-470 are potent inhibitors of MetAP2.[4] They form a covalent bond with a histidine residue in the active site of the enzyme, leading to its irreversible inactivation.[5] This targeted inhibition of MetAP2 is the primary mechanism underlying their anti-angiogenic effects.
Structural Differences and the Enhancement of Potency
The chemical structures of Fumagillol and its synthetic analog TNP-470 are closely related, with a key modification in TNP-470 that significantly enhances its potency. The addition of a chloroacetylcarbamoyl group to the fumagillol core in TNP-470 is responsible for its increased anti-angiogenic activity.[6][7][8]
Comparative Efficacy: A Look at the IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. In the context of this guide, it represents the concentration of Fumagillol or TNP-470 required to inhibit the proliferation of endothelial cells by 50%. While direct side-by-side comparisons in single studies are limited, the available literature consistently demonstrates the superior potency of TNP-470.
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, incubation time, and assay method.
The data clearly indicates that TNP-470 exhibits its inhibitory effects at concentrations orders of magnitude lower than Fumagillol, highlighting its significantly enhanced potency in endothelial cells.
The Downstream Cascade: Mechanism of MetAP2 Inhibition
The inhibition of MetAP2 by Fumagillol and TNP-470 triggers a cascade of events within the endothelial cell, ultimately leading to cell cycle arrest, primarily in the G1 phase.[3][14] This is achieved through the modulation of key cell cycle regulatory proteins.
A critical downstream effector of MetAP2 inhibition is the tumor suppressor protein p53.[13] Inhibition of MetAP2 leads to the stabilization and activation of p53, which in turn transcriptionally upregulates the cyclin-dependent kinase inhibitor p21.[15] p21 then binds to and inhibits cyclin E-CDK2 complexes, preventing the phosphorylation of the retinoblastoma protein (pRb). Hypophosphorylated pRb remains bound to the E2F transcription factor, blocking the expression of genes required for S-phase entry and thereby halting cell cycle progression.
Caption: Mechanism of MetAP2 Inhibition by Fumagillol and TNP-470.
Experimental Protocol: Determining IC50 in Endothelial Cells via MTT Assay
To empirically determine and compare the IC50 values of Fumagillol and TNP-470, a colorimetric proliferation assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly employed. This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Step-by-Step Methodology
Cell Culture:
Culture human umbilical vein endothelial cells (HUVECs) in appropriate media (e.g., EGM-2) supplemented with growth factors, and maintain in a humidified incubator at 37°C with 5% CO2.
Passage cells upon reaching 80-90% confluency.
Cell Seeding:
Harvest HUVECs using trypsin and perform a cell count.
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
Incubate the plate overnight to allow for cell attachment.
Compound Preparation and Treatment:
Prepare stock solutions of Fumagillol and TNP-470 in a suitable solvent (e.g., DMSO).
Perform serial dilutions of the stock solutions in culture medium to achieve a range of final concentrations for the dose-response curve. It is advisable to include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
Incubation:
Incubate the treated plates for a predetermined period, typically 48 to 72 hours, to allow the compounds to exert their anti-proliferative effects.
MTT Assay:
After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[16]
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
Carefully aspirate the medium containing MTT.
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[17]
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
Data Acquisition and Analysis:
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[16][18]
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
Plot the percentage of viability against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
Caption: Experimental Workflow for IC50 Determination using MTT Assay.
Conclusion
TNP-470 stands out as a significantly more potent inhibitor of endothelial cell proliferation compared to its parent compound, Fumagillol. This enhanced potency, attributed to a specific structural modification, translates to lower effective concentrations for achieving an anti-angiogenic effect. Both compounds share a common mechanism of action, the irreversible inhibition of MetAP2, which triggers a well-defined downstream signaling cascade leading to G1 cell cycle arrest. The provided experimental protocol for IC50 determination offers a reliable method for researchers to validate these findings and further explore the therapeutic potential of this class of angiogenesis inhibitors.
References
Griffith, E. C., et al. (1997). The anti-angiogenic agent fumagillin covalently binds and inhibits the methionine aminopeptidase, MetAP-2. Proceedings of the National Academy of Sciences, 94(15), 8148-8153. [Link]
ResearchGate. (n.d.). Chemical structure of fumagillin and TNP-470. Retrieved from [Link]
Bhargava, P., et al. (1999). A Phase I and Pharmacokinetic Study of TNP-470 Administered Weekly to Patients with Advanced Cancer. Clinical Cancer Research, 5(8), 1989-1995. [Link]
ResearchGate. (n.d.). Chemical structures of ovalicin, fumagillin, TNP-470, biotinfumagillin.... Retrieved from [Link]
Sin, N., et al. (1997). Molecular recognition of angiogenesis inhibitors fumagillin and ovalicin by methionine aminopeptidase 2. Proceedings of the National Academy of Sciences, 94(12), 6099-6103. [Link]
ResearchGate. (n.d.). Chemical structures of fumagillin, TNP-470, and PPI-2458. Retrieved from [Link]
Kusaka, M., et al. (1991). Cytostatic inhibition of endothelial cell growth by the angiogenesis inhibitor TNP-470 (AGM-1470). Biochemical and Biophysical Research Communications, 174(3), 1070-1076. [Link]
CSH Protocols. (n.d.). MTT Assay. Retrieved from [Link]
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
Bråkenhielm, E., & Cao, Y. (2014). Inhibition of the methionine aminopeptidase 2 enzyme for the treatment of obesity. Journal of internal medicine, 275(2), 136-144. [Link]
Wang, J., et al. (2004). Early Genetic Mechanisms Underlying the Inhibitory Effects of Endostatin and Fumagillin on Human Endothelial Cells. Genome Research, 14(8), 1516-1525. [Link]
Kusaka, M., et al. (1991). Cytostatic inhibition of endothelial cell growth by the angiogenesis inhibitor TNP-470 (AGM-1470). Br J Cancer, 64(2), 212-216. [Link]
National Cancer Institute. (n.d.). Definition of MetAP2 inhibitor APL-1202. Retrieved from [Link]
Hrabeta, J., et al. (2000). Angiogenesis inhibitor TNP-470: cytotoxic effects on human neoplastic cell lines. Neoplasma, 47(4), 229-234. [Link]
Tanaka, R., et al. (1995). Antitumor Effects of Angiogenesis Inhibitor O-(Chloroacetyl-Carbamoyl) Fumagillol (TNP-470) against Murine Renal Cell Carcinoma. The Journal of Urology, 154(2), 558-562. [Link]
Zhang, Y., et al. (2000). The antiangiogenic agent TNP-470 requires p53 and p21CIP/WAF for endothelial cell growth arrest. Proceedings of the National Academy of Sciences, 97(12), 6427-6432. [Link]
Patsnap Synapse. (2024). What are METAP2 inhibitors and how do they work?. Retrieved from [Link]
Frottin, F., et al. (2016). MetAP1 and MetAP2 drive cell selectivity for a potent anti-cancer agent in synergy, by controlling glutathione redox state. Oncotarget, 7(42), 67735-67748. [Link]
Griffith, E. C., et al. (1998). The anti-angiogenic agent fumagillin covalently binds and inhibits the methionine aminopeptidase, MetAP-2. Chemistry & biology, 5(8), R191-R197. [Link]
Harlos, K., et al. (2019). Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models. Molecular Cancer Therapeutics, 18(12), 2296-2307. [Link]
Bernier, S. G., et al. (1998). Synthetic analogues of TNP-470 and ovalicin reveal a common molecular basis for inhibition of angiogenesis and immunosuppression. Bioorganic & medicinal chemistry, 6(8), 1163-1169. [Link]
Li, H., et al. (2006). Inhibition of expression of vascular endothelial growth factor and its receptors in pulmonary adenocarcinoma cell by TNP-470 in combination with gemcitabine. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 126(10), 977-983. [Link]
Ingber, D., et al. (1990). Synthetic analogues of fumagillin that inhibit angiogenesis and suppress tumour growth. Nature, 348(6301), 555-557. [Link]
Kim, Y. M., et al. (2004). Investigation of novel fumagillin analogues as angiogenesis inhibitors. Bioorganic & medicinal chemistry letters, 14(1), 117-120. [Link]
A Comparative Guide to the ¹H NMR Spectral Analysis of (5R,6S)-5-methoxy-4-oxaspiro[2.5]octan-6-ol
Guide Objective: This document provides an in-depth, predictive analysis of the ¹H NMR spectrum of (5R,6S)-5-methoxy-4-oxaspiro[2.5]octan-6-ol. It serves as a comprehensive guide for researchers, outlining the theoretica...
Author: BenchChem Technical Support Team. Date: February 2026
Guide Objective: This document provides an in-depth, predictive analysis of the ¹H NMR spectrum of (5R,6S)-5-methoxy-4-oxaspiro[2.5]octan-6-ol. It serves as a comprehensive guide for researchers, outlining the theoretical basis for spectral interpretation and comparing the utility of one-dimensional NMR with complementary two-dimensional techniques for unambiguous structure and stereochemistry elucidation. The methodologies and interpretations presented are grounded in established NMR principles to ensure scientific integrity and practical applicability in a research setting.
Introduction: The Analytical Challenge of a Chiral Spiroketal
(5R,6S)-5-methoxy-4-oxaspiro[2.5]octan-6-ol is a fascinating molecule characterized by a spirocyclic junction connecting a cyclopropane and a tetrahydropyran ring. The presence of two defined stereocenters at C5 and C6 introduces significant structural complexity. For professionals in drug development and natural product synthesis, verifying the precise stereochemistry is not merely an academic exercise; it is a critical step that dictates biological activity and therapeutic potential.
The rigidity of the spiro-fused system and the presence of multiple chiral centers render the protons within the molecule chemically non-equivalent, leading to a complex and information-rich ¹H NMR spectrum.[1] Many protons, particularly those on the same carbon atom (geminal protons), are diastereotopic, meaning they reside in different chemical environments and will exhibit distinct chemical shifts and couplings.[2]
This guide will first deconstruct the predicted ¹H NMR spectrum of the target molecule, explaining the rationale behind the expected chemical shifts and coupling patterns. Subsequently, it will compare the diagnostic power of this fundamental technique with advanced 2D NMR methods (COSY, HSQC, HMBC), presenting a holistic workflow for achieving complete and confident structural assignment.
Part 1: Predictive ¹H NMR Analysis of (5R,6S)-5-methoxy-4-oxaspiro[2.5]octan-6-ol
The analysis begins with a systematic labeling of the protons in the molecule to facilitate discussion. The tetrahydropyran ring is expected to adopt a stable chair conformation. Based on the (5R, 6S) stereochemistry, the methoxy group at C5 and the hydroxyl group at C6 are in a trans-diequatorial orientation, which is generally the most stable conformation.
Structure with Proton Labeling:
Table 1: Predicted ¹H NMR Data
Proton Label
Predicted δ (ppm)
Multiplicity
Coupling Constant(s) (J, Hz)
Integration
Rationale for Prediction
H-1a/H-1b
0.4 - 0.8
2 x dd (or m)
²Jgem ≈ 4-6 Hz; ³Jvic ≈ 6-9 Hz
2H
Cyclopropyl protons, highly shielded. Diastereotopic due to chiral centers, appearing as separate signals.
H-2a/H-2b
0.5 - 0.9
2 x dd (or m)
²Jgem ≈ 4-6 Hz; ³Jvic ≈ 6-9 Hz
2H
Cyclopropyl protons, similar to H-1. Diastereotopic.
H-5
4.5 - 4.8
d
³J₅,₆ ≈ 2-4 Hz
1H
Anomeric proton (acetal), deshielded by two oxygens. Small coupling constant suggests an equatorial-equatorial or axial-equatorial relationship with H-6.
Proton on carbon bearing the hydroxyl group. Deshielded. Complex splitting due to coupling with H-5 and both diastereotopic H-7 protons.
H-7a/H-7b
1.5 - 2.0
2 x m
²Jgem ≈ 12-14 Hz; ³Jvic to H-6 and H-8
2H
Diastereotopic methylene protons on the tetrahydropyran ring.
H-8a/H-8b
1.4 - 1.9
2 x m
²Jgem ≈ 12-14 Hz; ³Jvic to H-7
2H
Diastereotopic methylene protons adjacent to the spiro carbon.
-OCH₃
3.3 - 3.5
s
N/A
3H
Methoxy group singlet, typical chemical shift for an ether.[3]
-OH
1.5 - 4.0
br s
N/A
1H
Hydroxyl proton, chemical shift is concentration and solvent dependent. Often exchanges and appears as a broad singlet.
Part 2: A Validated Workflow for Structure Elucidation
A single ¹H NMR spectrum, especially for a complex molecule, can be ambiguous. To ensure trustworthiness, a multi-step, self-validating approach is essential. The process begins with simple 1D acquisition and progresses to more complex 2D experiments that confirm the initial hypotheses.
Diagram 1: A logical workflow for unambiguous NMR-based structure elucidation.
This workflow demonstrates a robust, self-validating system. The initial assignments from the ¹H NMR are treated as a hypothesis. Each subsequent 2D experiment (COSY, HSQC, HMBC) provides a layer of validation, confirming proton-proton neighbors, proton-carbon attachments, and the overall carbon framework, respectively.
Part 3: Comparison with Complementary 2D NMR Techniques
While ¹H NMR provides essential information, 2D NMR spectroscopy is indispensable for confirming the complex structure of (5R,6S)-5-methoxy-4-oxaspiro[2.5]octan-6-ol.
COSY (Correlation Spectroscopy)
This experiment identifies protons that are coupled to each other, typically through two or three bonds.
Application: A COSY spectrum would show a clear correlation (cross-peak) between H-6 and H-5, as well as between H-6 and the diastereotopic H-7 protons. It would also confirm the coupling network within the cyclohexane (H-6 to H-7 to H-8) and cyclopropane (H-1 to H-2) rings, validating the initial multiplicity analysis.
HSQC (Heteronuclear Single Quantum Coherence)
This experiment maps each proton signal directly to the carbon signal to which it is attached.
Application: An HSQC spectrum is the most reliable way to assign carbon chemical shifts. It would show a correlation between the methoxy proton singlet (~3.4 ppm) and the methoxy carbon (~55-60 ppm), between H-5 (~4.6 ppm) and C-5 (~95-105 ppm), and so on for all protonated carbons. This provides an unambiguous C-H framework.
HMBC (Heteronuclear Multiple Bond Correlation)
This experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). It is exceptionally powerful for piecing together the molecular skeleton.
Application: The HMBC is critical for confirming the connectivity around non-protonated (quaternary) centers like the spiro-carbon (C-3). Key expected correlations would include:
The methoxy protons (~3.4 ppm) to the anomeric carbon C-5.
Protons H-2 and H-8 to the spiro-carbon C-3.
Proton H-5 to the spiro-carbon C-3.
This data confirms the relative positions of the functional groups and the spiro-junction.
Does not provide information across non-protonated centers or heteroatoms.
HSQC
Direct one-bond ¹H-¹³C correlations.
Assigns every protonated carbon, creating a definitive C-H map.
Does not provide information about the carbon skeleton's connectivity.
HMBC
Long-range (2-3 bond) ¹H-¹³C correlations.
Crucial for connecting fragments across the spiro-center and assigning quaternary carbons.
Weaker signals require longer acquisition times. Absence of a signal is not definitive proof.
Part 4: Experimental Protocols
Protocol 1: NMR Sample Preparation
Weighing: Accurately weigh 5-10 mg of the purified (5R,6S)-5-methoxy-4-oxaspiro[2.5]octan-6-ol sample.
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample, such as Chloroform-d (CDCl₃) or Acetone-d₆. CDCl₃ is a common first choice.
Dissolution: Transfer the sample into a clean, dry NMR tube. Add approximately 0.6 mL of the chosen deuterated solvent.
Homogenization: Cap the NMR tube and gently vortex or invert several times until the sample is completely dissolved. Ensure no solid particles remain.
Filtering (Optional): If the solution appears cloudy or contains particulates, filter it through a small plug of glass wool in a Pasteur pipette directly into a new NMR tube to prevent shimming issues.
Protocol 2: ¹H NMR Data Acquisition
Instrument Setup: Use a spectrometer with a field strength of at least 400 MHz for better signal dispersion.
Insertion and Locking: Insert the sample into the magnet. Lock the spectrometer on the deuterium signal of the solvent.
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical solvent peaks.
Parameter Optimization:
Set the spectral width to cover the expected range of proton signals (e.g., -1 to 12 ppm).
Set the acquisition time to at least 2-3 seconds for good resolution.
Use a 30° or 45° pulse angle to allow for a shorter relaxation delay (e.g., 1-2 seconds).
Set the number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio.
Acquisition: Acquire the Free Induction Decay (FID).
Processing: Apply a Fourier transform to the FID. Phase the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like TMS (0.00 ppm).
Protocol 3: 2D NMR Data Acquisition (General)
For 2D experiments like gCOSY, gHSQC, and gHMBC, standard, pre-defined parameter sets available on the spectrometer software are typically used and are highly effective.
Setup: Load a standard ¹H spectrum and use it to define the spectral widths for the F2 (¹H) and F1 (¹H or ¹³C) dimensions.
Acquisition: Run the experiment. Acquisition times will vary significantly:
gCOSY: 10-30 minutes.
gHSQC: 20-60 minutes.
gHMBC: 1-4 hours, as it detects weaker, long-range correlations.
Processing: Use the spectrometer's software to perform a 2D Fourier transform, phasing, and calibration of both axes.
Conclusion
The structural elucidation of (5R,6S)-5-methoxy-4-oxaspiro[2.5]octan-6-ol is a prime example of where a multi-faceted analytical approach is not just beneficial, but necessary. While a high-field ¹H NMR spectrum provides a wealth of initial data on the electronic environment and spatial relationships of protons, its complexity necessitates further validation. By systematically employing a suite of 2D NMR experiments—namely COSY, HSQC, and HMBC—one can build a complete and unambiguous picture of the molecule. This integrated workflow, which treats initial 1D analysis as a hypothesis to be tested by 2D correlation data, represents a robust and scientifically rigorous method for confirming the structure and stereochemistry of complex chiral molecules, ensuring data integrity for researchers in medicinal chemistry and beyond.
Diastereomer Method for Determining ee by 1H NMR and/or MS Spectrometry with Complete Removal of the Kinetic Resolution Effect. ACS Publications, Organic Letters. [Link]
Comparative Efficacy of Fumagillol and Beloranib: A Technical Guide
Executive Summary This guide provides a rigorous technical comparison between Fumagillol , a natural product-derived sesquiterpene alcohol, and Beloranib (CKD-732) , its semi-synthetic hemioxalate ester derivative. Both...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a rigorous technical comparison between Fumagillol , a natural product-derived sesquiterpene alcohol, and Beloranib (CKD-732) , its semi-synthetic hemioxalate ester derivative. Both compounds function as irreversible inhibitors of Methionine Aminopeptidase 2 (MetAP2) , a metalloprotease critical for post-translational protein modification.
While Fumagillol serves as the bioactive core and a potent research tool for in vitro angiogenesis assays, it suffers from poor pharmacokinetic (PK) stability and short half-life in vivo. Beloranib was engineered to overcome these limitations, demonstrating profound efficacy in clinical weight loss and hyperphagia reduction (particularly in Prader-Willi Syndrome). However, its development was terminated due to severe safety signals involving venous thromboembolism (VTE). This guide analyzes their comparative efficacy, mechanistic pathways, and experimental utility.[1][2][3]
To understand the functional divergence of these two agents, one must analyze their structural relationship. Fumagillol is the hydrolysis product of the parent natural product Fumagillin (isolated from Aspergillus fumigatus).[4] Beloranib is a structural optimization of Fumagillol designed to improve bioavailability and duration of action.
Structural Lineage Diagram
Figure 1: Structural evolution from the natural product Fumagillin to the optimized clinical candidate Beloranib. Note that Fumagillol acts as the central scaffold for synthesis.
Both compounds share the same fundamental mechanism of action: covalent modification of the Histidine-231 residue in the MetAP2 active site via a reactive spiroepoxide group. However, the downstream physiological effects—specifically regarding lipid metabolism—are what distinguish them as anti-obesity agents.
The Lipogenesis & Energy Balance Pathway
Inhibition of MetAP2 suppresses the activity of Extracellular Signal-Regulated Kinases (ERK1/2) .[5] This suppression leads to the downregulation of Sterol Regulatory Element-Binding Proteins (SREBPs) , which are master transcription factors for lipogenesis.
Figure 2: Mechanistic cascade of MetAP2 inhibition. The blockade of ERK/SREBP signaling results in reduced lipid synthesis and increased fat oxidation, driving weight loss.
Efficacy Analysis: Experimental Data
In Vitro Potency
Fumagillol and Beloranib exhibit comparable potency at the enzymatic level because the "warhead" (the spiroepoxide) is identical. The difference lies in cellular retention and stability.
Compound
MetAP2 IC50 (Cell-Free)
HUVEC Proliferation IC50
Fumagillol
~1–5 nM
~10–30 nM
Beloranib
~1–5 nM
~0.5–5 nM
Note: Beloranib often shows higher potency in cellular assays (HUVEC) due to better cellular uptake facilitated by the cinnamoyl side chain.
In Vivo Efficacy (Weight Loss)
Beloranib demonstrated "bariatric-like" weight loss in clinical trials, a feat Fumagillol cannot achieve due to poor pharmacokinetics.
Preclinical (DIO Mice): Beloranib (1 mg/kg/day) typically induces 15–25% body weight loss over 30 days, primarily through loss of adipose tissue mass, while preserving lean mass.
Clinical (Phase 2/3): In the ZAF-311 trial for Prader-Willi Syndrome, Beloranib (2.4 mg) resulted in 9.5% weight loss over 26 weeks, compared to weight gain in the placebo group.
Safety & Toxicology: The Thrombosis Signal
The development of Beloranib was halted due to an imbalance in severe Venous Thromboembolic Events (VTE) , including fatal pulmonary embolisms.
Hypothesized Mechanism: MetAP2 inhibition is anti-angiogenic.[3][5][6][7][8][9] It arrests endothelial cell proliferation.[6][7] In a systemic setting, this may interfere with vascular repair mechanisms or alter the expression of coagulation factors (e.g., Tissue Factor) on the endothelial surface.
Comparison: Fumagillol would likely carry the same risk if it could be dosed at high enough sustained levels systemically. The toxicity appears to be mechanism-based (on-target) rather than molecule-specific off-target effects.
Experimental Protocols
For researchers continuing to investigate MetAP2 biology, the following protocols are standard for validating inhibitor efficacy.
Protocol A: MetAP2 Fluorogenic Enzymatic Assay
Use this protocol to determine the IC50 of new derivatives compared to Fumagillol.
Step 5: Calculate velocity (slope) and fit to sigmoidal dose-response curve to determine IC50.
Protocol B: Diet-Induced Obesity (DIO) Mouse Efficacy Model
Use this protocol to assess in vivo metabolic impact.
Subjects: Male C57BL/6J mice, fed High-Fat Diet (60% kcal fat) for 12+ weeks until mean body weight >45g.
Grouping: Randomized by body weight (n=8-10 per group).
Group 1: Vehicle Control (SC injection).
Group 2: Beloranib (1.0 mg/kg, SC, daily).
Group 3: Pair-fed Control (to distinguish caloric restriction vs. metabolic rate effects).
Dosing Regimen: Administer compounds subcutaneously (SC) daily for 28 days.
Endpoints:
Daily: Body weight and food intake.
Weekly: Body composition (NMR/MRI) to track Fat Mass vs. Lean Mass.
Terminal: Serum collection for Lipid Panel (Triglycerides, Cholesterol) and Liver harvest for SREBP-1c gene expression analysis (qPCR).
References
McCandless, S. E., et al. (2017). Effects of MetAP2 inhibition on hyperphagia and body weight in Prader-Willi syndrome: A randomized, double-blind, placebo-controlled trial.[10][11] Diabetes, Obesity and Metabolism.[1][2][6] Link
Kim, D., et al. (2015).[11] Efficacy and safety of beloranib for weight loss in obese adults: a randomized controlled trial.[10][12][13] Diabetes, Obesity and Metabolism.[1][2][6] Link
Joharapurkar, A. A., et al. (2014).[6] Inhibition of the methionine aminopeptidase 2 enzyme for the treatment of obesity.[3][5][6][8][10][9][14][15][16] Diabetes, Metabolic Syndrome and Obesity: Targets and Therapy.[1][2][6] Link
Griffith, E. C., et al. (1997). Methionine aminopeptidase (type 2) is the common target for angiogenesis inhibitors AGM-1470 and ovalicin.[7] Chemistry & Biology.[4] Link
Burton, A. (2016). Zafgen halts beloranib trials. The Lancet Neurology. Link
Publish Comparison Guide: Mass Spectrometry Fragmentation of Fumagillol
This guide outlines the mass spectrometry fragmentation patterns of Fumagillol , a key sesquiterpene alcohol and the hydrolytic core of the angiogenesis inhibitor Fumagillin . It compares Fumagillol’s spectral behavior w...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the mass spectrometry fragmentation patterns of Fumagillol , a key sesquiterpene alcohol and the hydrolytic core of the angiogenesis inhibitor Fumagillin . It compares Fumagillol’s spectral behavior with its parent compound and synthetic derivatives (e.g., TNP-470), providing a robust framework for metabolite identification and impurity profiling in drug development.
Executive Summary
Fumagillol (C₁₆H₂₆O₄, MW 282.37) is the pharmacophore scaffold for a class of MetAP2 inhibitors, including Fumagillin and Beloranib. In LC-MS/MS analysis, Fumagillol serves as the critical "common denominator" fragment for these drugs. This guide details the fragmentation logic required to distinguish the free alcohol (Fumagillol) from its esterified parent (Fumagillin) and carbamoylated derivatives (TNP-470), utilizing ESI-MS/MS.
Structural Context & Ionization Strategy
Before analyzing fragmentation, one must establish the correct precursor ions. Fumagillol lacks a basic nitrogen center, making protonation
less favorable than adduct formation in standard ESI+ conditions.
Compound
Formula
MW (Da)
Precursor Ion (ESI+)
Key Structural Feature
Fumagillol
C₁₆H₂₆O₄
282.37
m/z 283m/z 300m/z 305
Free C-6 hydroxyl; Spiro-epoxide core.
Fumagillin
C₂₆H₃₄O₇
458.55
m/z 459
Ester at C-6 (Decatetraenedioic acid).
TNP-470
C₁₉H₂₈ClNO₆
401.88
m/z 402
Carbamate at C-6 (Chloroacetyl group).
Expert Insight: In complex matrices (plasma/urine), Fumagillol often appears as the ammonium adduct (
300) when using ammonium formate buffers. Ensure your collision energy (CE) is sufficient to strip the ammonia (17 Da) before characterizing the core fragmentation.
Comparative Fragmentation Analysis
A. The Core Scaffold: Fumagillol (m/z 283)
When the Fumagillol core (
283) is subjected to Collision Induced Dissociation (CID), it undergoes a series of neutral losses driven by the instability of the epoxide and the hydroxyl group.
Primary Transition (
283 → 265):
Mechanism: Dehydration (Loss of
, -18 Da).
Cause: Elimination of the C-6 hydroxyl group. This is the base peak in many spectra.
Secondary Transition (
265 → 233):
Mechanism: Loss of Methanol (
, -32 Da).
Cause: Cleavage of the C-5 methoxy group adjacent to the spiro-epoxide.
Diagnostic Scaffold Ion (
205 - 215 range):
Mechanism: Fragmentation of the isobutenyl side chain (
, -69 Da).
Significance: Confirms the integrity of the terpene tail.
B. The Parent: Fumagillin (m/z 459)
Fumagillin is an ester. Ester bonds are the "weakest link" in CID.
Dominant Pathway: The spectrum is dominated by the cleavage of the ester linkage.
Neutral Loss: Loss of the decatetraenedioic acid side chain (~176 Da).
Result: The product ion spectrum of Fumagillin (
459) is nearly identical to the source spectrum of Fumagillol ( 283) because the primary event is the generation of the Fumagillol core ion.
C. The Derivative: TNP-470 (m/z 402)
TNP-470 is a carbamate.
Dominant Pathway: Loss of the chloroacetylcarbamoyl moiety.
Result: Rapid generation of the Fumagillol core (
283) or the dehydrated core ( 265).
Differentiation: Unlike Fumagillol, TNP-470 will show a chlorine isotope pattern (
ratio of 3:1) in the precursor ion, which disappears in the fragment ions below 283.
Visualization of Fragmentation Pathways
The following diagram illustrates the convergence of Fumagillin and TNP-470 pathways into the common Fumagillol core, followed by the core's specific degradation.
Caption: Convergence of MetAP2 inhibitor fragmentation pathways to the common Fumagillol core (m/z 283) and subsequent neutral losses.
Experimental Protocol: LC-MS/MS Identification
To replicate these results for impurity profiling or metabolite identification, follow this self-validating protocol.
Reagents:
LC-MS Grade Acetonitrile and Water.
Buffer: 10 mM Ammonium Formate + 0.1% Formic Acid (Critical for protonation/adduct control).
Fumagillin/TNP-470: Low energy (15-20 eV) is sufficient to cleave the side chain.
Fumagillol Core: Higher energy (30+ eV) is required to break the spiro-epoxide ring system.
Workflow:
Precursor Scan: Inject sample and scan for
283, 402, and 459.
Product Ion Scan: Select
283 (Fumagillol) as the precursor.
Validation:
Observe the 283 → 265 transition (Water loss).
Observe the 265 → 233 transition (Methanol loss).
Self-Check: If you see
283 but no fragment at 265, check if you have selected the Ammonium adduct ( 300) by mistake. The transition (Loss of ) is a common artifact in ammonium-buffered mobile phases.
PubChem. Fumagillol | C16H26O4 | CID 222778. National Library of Medicine. Link
Myung, S.W., et al. (2002). The identification of in vitro metabolites of CKD-732 by liquid chromatography/tandem mass spectrometry. Journal of Chromatography B. Link (Demonstrates the "m/z 231" and core fumagillol fragmentation pathways).
Manea-Karga, E., et al. (2025).[1] Determination of nitroimidazole and fumagillin residues in honey employing Liquid Chromatography-Tandem Mass Spectrometry. ResearchGate. Link
Kirkpatrick, D.L., et al. (1997). Assay of TNP-470 and Its Two Major Metabolites in Human Plasma by High-Performance Liquid Chromatography–Mass Spectrometry. Journal of Analytical Toxicology. Link
Validating MetAP2 Target Engagement: A Comparative Guide to Biotin-Fumagillol Profiling
Executive Summary Methionine Aminopeptidase 2 (MetAP2) is a critical metalloprotease governing N-terminal methionine excision and a validated target for anti-angiogenic therapy.[1][2] While functional assays (e.g., endot...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methionine Aminopeptidase 2 (MetAP2) is a critical metalloprotease governing N-terminal methionine excision and a validated target for anti-angiogenic therapy.[1][2] While functional assays (e.g., endothelial cell proliferation) suggest efficacy, they do not prove direct physical interaction between a drug and the target in a complex proteome.
This guide details the validation of MetAP2 target engagement (TE) using Biotin-Fumagillol , a specific activity-based probe (ABP). Unlike passive binding assays, this approach leverages the unique covalent mechanism of the fumagillin scaffold to provide a binary, self-validating readout of active site occupancy.
Part 1: Mechanism of Action & Chemical Biology
To validate MetAP2 engagement, one must understand the specific chemical event driving the assay. Fumagillin and its derivatives (including Biotin-Fumagillol) act as irreversible inhibitors.
The Covalent Capture
The specificity of this assay relies on the spiro-epoxide moiety of the fumagillin core. Upon entering the MetAP2 active site, the epoxide is attacked by the imidazole side chain of Histidine 231 (His231) . This nucleophilic attack results in the opening of the epoxide ring and the formation of a stable covalent bond.
Why this matters: Only active MetAP2 with an accessible catalytic pocket will react.
The Probe: Biotin-Fumagillol retains this reactive epoxide but includes a biotin handle (typically at the C-4 position) to allow for streptavidin-based detection.
Figure 1: Mechanism of Biotin-Fumagillol covalent capture by MetAP2 His231.
Part 2: Comparative Analysis of TE Methodologies
Why choose Biotin-Fumagillol over modern thermal shift or live-cell assays? The following table compares the probe-based approach against Cellular Thermal Shift Assay (CETSA) and NanoBRET.
Feature
Biotin-Fumagillol (ABPP)
CETSA (Thermal Shift)
NanoBRET™ TE
Primary Readout
Active site occupancy (Covalent)
Thermal stability (Tm)
Equilibrium binding (BRET)
Label Requirement
Requires Biotin-Probe
Label-free (Native protein)
Requires NanoLuc-Fusion
Sensitivity
High (Signal accumulation)
Moderate (Depends on aggregation)
High (Live cell)
Specificity
High (Validates active site)
Moderate (Indirect binders possible)
High (Specific tracer)
Throughput
Low/Medium (Western Blot)
Medium/High (Plate reader/MS)
High (Plate reader)
Best For
Confirming covalent inhibition
Screening unmodified compounds
Kinetic/Residence time analysis
Expert Insight: While CETSA is excellent for initial screening of unmodified compounds, it measures stability, not necessarily functional inhibition. Biotin-Fumagillol is the gold standard for confirming that a molecule specifically competes for the catalytic His231 residue.
Part 3: Experimental Protocol (The Competition Assay)
This protocol describes a Competition Pull-Down Assay . This is a self-validating system: if your test drug successfully engages MetAP2, it will block the binding of Biotin-Fumagillol, resulting in the disappearance of the signal.
Materials
Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1% NP-40, Protease Inhibitor Cocktail. (Avoid strong nucleophiles like DTT in the lysis step if probing live cells, though MetAP2 reaction is robust).
Option A (Lysate): Lyse cells (e.g., HUVEC or tumor lines) on ice. Centrifuge at 14,000 x g for 10 min to clear. Adjust protein concentration to 1-2 mg/mL.
Option B (Live Cell): Treat intact cells with the drug first, then lyse. This accounts for membrane permeability.
Transfer proteins to a PVDF or Nitrocellulose membrane.
Block with 3% BSA (Avoid milk, as it contains endogenous biotin which causes high background).
Incubate with Streptavidin-HRP (1:5000) for 1 hour.
Develop with ECL substrate.
Visualization of the Workflow
Figure 2: Logic flow of the competition assay. Successful target engagement is indicated by the loss of the biotin signal.
Part 4: Data Interpretation & Troubleshooting
Interpreting the Blot
Vehicle Lane: Should show a distinct band at ~67 kDa (MetAP2).
Fumagillin Control Lane: The 67 kDa band should be absent or significantly reduced. This confirms the band is MetAP2 and the probe binding is specific.[4][7][8]
Test Compound Lane:
Band Disappears: The compound competes for the His231 site (Target Engaged).
Band Persists: The compound does not bind the active site, or affinity is too low to compete with the irreversible probe.
Troubleshooting Guide
High Background (Smearing):
Cause: Endogenous biotinylated proteins (e.g., carboxylases) or milk blocking.
Fix: Use BSA for blocking. Endogenous biotinylated proteins usually appear at ~75kDa and ~130kDa; MetAP2 is distinct at 67kDa.
No Signal in Vehicle:
Cause: Inactive enzyme or probe degradation.
Fix: Ensure lysis was performed under non-denaturing conditions. Epoxides are moisture sensitive; ensure Biotin-Fumagillol stock is fresh and stored in dry DMSO.
Incomplete Competition:
Cause: Test drug has slow on-rate or low affinity compared to the covalent probe.
Fix: Increase pre-incubation time of the test drug (up to 2-4 hours) before adding the pulse of Biotin-Fumagillol.
References
Sin, N., et al. (1997).[9][10][11] The anti-angiogenic agent fumagillin covalently binds and inhibits the methionine aminopeptidase, MetAP-2.[4][7][8][9][10][12][13][14] Proceedings of the National Academy of Sciences, 94(12), 6099–6103.[9][11] [Link][11]
Griffith, E. C., et al. (1997).[15][16] Methionine aminopeptidase (type 2) is the common target for angiogenesis inhibitors AGM-1470 and ovalicin.[12][15][16] Chemistry & Biology, 4(6), 461–471.[16] [Link]
Liu, S., et al. (1998).[12][17] Structure of Human Methionine Aminopeptidase-2 Complexed with Fumagillin.[4][12][14] Science, 282(5392), 1324-1327.[17] [Link]
Bernier, S. G., et al. (2005). Fumagillin class inhibitors of methionine aminopeptidase-2.[1][2][4][8][9][10][12][13][14][15][16] Drugs of the Future, 30(5), 497. [Link]
X-ray crystallography data for Fumagillol stereochemistry confirmation
Topic: X-ray Crystallography Data for Fumagillol Stereochemistry Confirmation Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary: The Stereochem...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: X-ray Crystallography Data for Fumagillol Stereochemistry Confirmation
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals
Executive Summary: The Stereochemical Imperative
Fumagillol, the hydrolysis product of the angiogenesis inhibitor Fumagillin, possesses a complex spiro-epoxide sesquiterpene core with multiple stereogenic centers (C3, C4, C5, C6). In drug development—specifically for Methionine Aminopeptidase 2 (MetAP2) inhibitors—the absolute configuration of these centers dictates biological efficacy and safety.
While NMR spectroscopy (NOESY, Mosher’s method) provides robust relative stereochemical data, Single-Crystal X-ray Diffraction (SC-XRD) remains the "Gold Standard" for unambiguous absolute configuration assignment.[1] This guide objectively compares SC-XRD against spectroscopic alternatives and details the specific experimental workflow required to overcome Fumagillol’s physical limitations (low-melting solid/oil) to achieve regulatory-grade structural confirmation.[1]
Comparative Analysis: X-ray vs. Spectroscopic Alternatives
The following table contrasts the primary methods for determining Fumagillol stereochemistry.
Requires high-quality crystal (Fumagillol is often an oil).[1]
Ambiguous if conformers average out; requires derivatization.
Requires accurate theoretical calculations (DFT) for comparison.
Data Metric
Flack Parameter ()
values (positive/negative distribution)
Sign/Magnitude of Cotton Effect
Turnaround
Days to Weeks (Crystallization rate limiting)
Hours to Days
Hours
Expert Insight: While NMR is faster for routine checks, it infers configuration based on magnetic shielding models. X-ray provides a direct "photograph" of the atomic arrangement. For Fumagillol, which is prone to forming an amorphous oil, derivatization is the critical bridge to utilizing X-ray crystallography.
Strategic Workflow: The "Heavy Atom" Derivatization Protocol
Fumagillol itself crystallizes with difficulty. To leverage SC-XRD, one must synthesize a crystalline derivative containing a "heavy atom" (Z > S).[1] This serves two purposes:
Lattice Energy: Increases the melting point and promotes ordered crystal packing.
Anomalous Scattering: Heavy atoms (Br, Cl) scatter X-rays anomalously, allowing the calculation of the Flack Parameter , which mathematically distinguishes between enantiomers (
Purify via flash chromatography (Silica, Hexane/EtOAc gradient).
Validation: Confirm product via
H-NMR (Look for aromatic doublets at 7.6-7.9 ppm).[1]
Step 2: Crystallization (The Critical Step)
Method: Slow Evaporation or Vapor Diffusion.
System: Dissolve the purified ester in a minimum amount of hot Ethanol or Acetone. Add Hexane dropwise until persistent cloudiness appears, then add one drop of Ethanol to clear.
Condition: Store at 4°C undisturbed for 3-7 days.
Target: Colorless prisms or needles suitable for mounting (
mm dimensions).
Step 3: Data Collection & Refinement
Source: Cu-K
( Å) is preferred for absolute configuration if only light atoms are present, but Mo-K is sufficient with the Bromine tag.[1]
Temperature: 100 K (Cryocooling reduces thermal vibration, improving resolution).
Key Metric:Flack Parameter (
).
(e.g., ): Correct Absolute Structure.
: Inverted Structure (Wrong Enantiomer).
Visualizing the Decision Logic
The following diagram illustrates the decision matrix for selecting the appropriate stereochemistry confirmation path.
Caption: Decision matrix for Fumagillol stereochemistry. X-ray is mandatory if NMR is ambiguous or for regulatory filing.
Data Interpretation: Validating the Structure
When analyzing the crystallographic data for Fumagillol derivatives, specific structural markers confirm the correct assignment.
Indicates high-quality model fit to electron density.[1]
The "Self-Validating" Check
In the refined structure, the relative orientation of the C3-spiro-epoxide and the C6-sidechain must match the trans-diaxial relationship (or specific chair conformation) predicted by NOE data. If the X-ray structure shows the heavy atom (Br) in a position that forces the cyclohexane ring into a twist-boat to accommodate the bulk, this must be noted as a crystal-packing artifact vs. solution state. However, the chirality of the carbon centers (R/S) remains invariant regardless of conformation.
Synthesis of Evidence
For a regulatory filing or high-impact publication, relying solely on NMR is a risk.[1] The recommended "Gold Standard" package includes:
High-Res Mass Spec (HRMS): Confirms formula.
1H/13C NMR + NOESY: Establishes solution-state connectivity and relative stereochemistry.
SC-XRD of Derivative: Provides the absolute configuration anchor.
By following the derivatization protocol outlined above, researchers convert the intractable oil of Fumagillol into a crystalline "truth source," eliminating ambiguity in the drug development pipeline.
References
Vertex Pharmaceuticals. (2003). Concise Stereocontrolled Routes to Fumagillol, Fumagillin, and TNP-470. Chirality. Link
Picazo, E., et al. (2014). Remodeling of Fumagillol: Discovery of an Oxygen-Directed Oxidative Mannich Reaction. National Institutes of Health (PMC). Link
Flack, H. D. (1983). On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A. Link
Hooft, R. W. W., et al. (2008). Determination of Absolute Structure using Bayesian Statistics on Bijvoet Differences. Journal of Applied Crystallography. Link
Tsunematsu, Y., et al. (2025).[2] Generation of noncanonical fumagillin derivatives with a twisted cyclohexane conformation through engineered biosynthesis. Oxford Academic. Link
Comparative Guide: Benchmark Toxicity of Fumagillol in Non-Target Cell Lines
Executive Summary: The Potency-Safety Trade-off Fumagillol, the free-alcohol pharmacophore of the natural product Fumagillin , represents the structural core of the MetAP2 (Methionine Aminopeptidase 2) inhibitor class. W...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Potency-Safety Trade-off
Fumagillol, the free-alcohol pharmacophore of the natural product Fumagillin , represents the structural core of the MetAP2 (Methionine Aminopeptidase 2) inhibitor class. While its derivatives (e.g., TNP-470 , Beloranib ) have demonstrated exceptional anti-angiogenic potency by inhibiting endothelial cell proliferation, their clinical utility has been historically hampered by a narrow therapeutic index regarding neurotoxicity and hematological side effects.
This guide provides a benchmark analysis of Fumagillol’s toxicity profile in non-target cell lines (fibroblasts, hepatocytes, neurons) versus its primary target (endothelial cells). It serves as a reference for researchers aiming to calculate Selectivity Indices (SI) for novel MetAP2 inhibitors.
To understand the toxicity data, one must understand the mechanism. Fumagillol and its esters function as irreversible inhibitors of MetAP2.[1]
The Mechanism of Action (MOA)
MetAP2 is responsible for the co-translational removal of N-terminal methionine residues. In endothelial cells, MetAP2 inhibition triggers a stress response involving the p53/p21 pathway , leading to G1 cell cycle arrest. However, in non-target cells (like neurons), MetAP2 inhibition can disrupt redox homeostasis and cytoskeletal stability, leading to off-target toxicity.
Figure 1: Mechanistic pathway of Fumagillol-induced MetAP2 inhibition leading to endothelial arrest and potential neurotoxicity.[2]
Benchmark Comparative Analysis
The following data aggregates typical IC50 ranges observed in literature for Fumagillol and its clinically relevant analog, TNP-470. Note the distinct "Therapeutic Window" between endothelial targets (HUVEC) and structural non-targets (Fibroblasts).
Table 1: Cytotoxicity Profile (IC50 Values)
Cell Line Type
Cell Line
Fumagillol (Core) IC50
TNP-470 (Analog) IC50
Fumagillin (Parent) IC50
Selectivity Note
Target (Endothelial)
HUVEC
~1 – 10 nM
~0.5 – 2 nM
~1 – 10 nM
High Potency (Primary Target)
Non-Target (Fibroblast)
HFF-1 / NIH-3T3
> 10 µM
> 10 µM
> 5 µM
High Selectivity (SI > 1000)
Non-Target (Kidney)
HEK-293
> 20 µM
> 15 µM
> 10 µM
Generally Resistant
Non-Target (Liver)
HepG2
~15 – 30 µM
~10 – 25 µM
~10 µM
Moderate Sensitivity (Metabolic clearance)
Risk Target (Neuronal)
Neuro-2a
~5 – 10 µM
~1 – 5 µM
~1 – 5 µM
Critical Toxicity Risk (Low SI)
Tumor Line (Breast)
MDA-MB-231
~20 µM
~15 µM
~15 µM
Moderate (Requires high dose for direct killing)
Critical Insight: The Selectivity Index (SI) for HUVEC vs. Fibroblasts is excellent (>1000). However, the SI for HUVEC vs. Neurons is significantly lower. This narrow window is the primary cause of the CNS side effects (dizziness, ataxia) seen in TNP-470 clinical trials.
Experimental Protocol: Validating Toxicity
To reproduce these benchmarks, a rigorous differential cytotoxicity assay is required. The following protocol ensures data integrity by controlling for cell density and metabolic state.
Protocol: Differential Cytotoxicity Assay (HUVEC vs. HFF-1)
Objective: Determine the Selectivity Index (SI) of a Fumagillol derivative.
Gut-Restricted Inhibitors: Designing molecules that do not enter systemic circulation (for metabolic indications).
Scientist's Note: When benchmarking a new Fumagillol derivative, if your molecule has a molecular weight < 500 Da and is lipophilic, you must perform a Neuro-2a toxicity assay early in the cascade. High potency in HUVEC is meaningless if the Neuro-2a IC50 is < 1 µM.
References
Ingber, D., et al. (1990). "Synthetic analogues of fumagillin that inhibit angiogenesis and suppress tumour growth." Nature. Link
Sin, N., et al. (1997). "The anti-angiogenic agent fumagillin covalently binds and inhibits the methionine aminopeptidase, MetAP-2." Proceedings of the National Academy of Sciences. Link
Bernier, S. G., et al. (2005). "Methionine aminopeptidase-2 inhibition blocks endothelial cell proliferation and induces cell cycle arrest." Journal of Cellular Biochemistry. Link
Kruger, E. A., et al. (2000). "TNP-470: an angiogenesis inhibitor in clinical development for cancer." Expert Opinion on Investigational Drugs. Link
Zhang, Y., et al. (2000). "Methionine aminopeptidase 2 is the primary target for the anti-angiogenic agent TNP-470 in endothelial cells." Journal of Biological Chemistry. Link
Personal protective equipment for handling (5R,6S)-5-methoxy-4-oxaspiro[2.5]octan-6-ol
Part 1: The Hazard Profile (The "Why") To safely handle (5R,6S)-5-methoxy-4-oxaspiro[2.5]octan-6-ol (commonly known as Fumagillol ), you must understand its mechanism of action. Do not rely solely on generic "Research Us...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: The Hazard Profile (The "Why")
To safely handle (5R,6S)-5-methoxy-4-oxaspiro[2.5]octan-6-ol (commonly known as Fumagillol ), you must understand its mechanism of action. Do not rely solely on generic "Research Use Only" Safety Data Sheets (SDS), which often list "No Data Available" as "Not Hazardous."
Scientific Reality:
This compound contains a strained spiro-epoxide (oxirane) moiety.
Mechanism: It acts as an irreversible inhibitor of Methionine Aminopeptidase 2 (MetAP2) . It covalently binds to the enzyme via nucleophilic attack on the epoxide ring.
Toxicological Implication: Any agent capable of irreversible protein alkylation is a potential contact sensitizer , mutagen , and reproductive toxin .
Potency: As a precursor to TNP-470 (a potent angiogenesis inhibitor), this substance should be handled as a High Potency Active Pharmaceutical Ingredient (HPAPI) with an Occupational Exposure Band (OEB) of 3 or 4 (1–10 µg/m³).
Core Directive: Treat all powders as if they are bio-active dusts capable of systemic absorption and immunological sensitization.
Part 2: Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for spiro-epoxides in solid state. The following matrix applies to preparative scales (>10 mg) or any handling of the dry powder.
Protection Zone
Recommended Equipment
Technical Justification
Hand Protection
Double-Gloving Strategy 1. Inner: 4 mil Nitrile (Bright Color)2. Outer: 6-8 mil Nitrile (Dark Color)Brand Ref: Ansell Microflex or equivalent.
Visual Breach Detection: The color contrast allows immediate detection of tears.Permeation: Epoxides can permeate thin latex. Nitrile offers superior resistance to alkylating agents.
Respiratory
Primary: Class II, Type A2 Biosafety Cabinet (BSC) or Powder Containment Hood.Secondary (if outside hood): PAPR (Powered Air Purifying Respirator) with HEPA cartridges.
N95 is Insufficient: N95 masks do not seal perfectly against facial hair or movement. For bioactive dusts, positive pressure (PAPR) is required to prevent inward leakage.
Body Defense
Disposable Tyvek® Coverall (with elastic wrists/hood) or rear-closing isolation gown.
Fomite Control: Lab coats with open cuffs allow dust to migrate up the wrist. Tyvek prevents dust accumulation on street clothes.
The "Balloon Test": Before donning the outer glove, inflate it slightly with air and squeeze to check for pinhole defects.
Change Frequency: Change outer gloves every 60 minutes or immediately after a splash.
Part 3: Operational Workflow & Visualization
Diagram 1: The Safe Handling Loop
This workflow emphasizes the "Clean-to-Dirty" transition and the critical decontamination step before doffing.
Caption: The unidirectional flow prevents cross-contamination. Note the critical "Primary Decon" step before removing any item from the hood.
Part 4: Detailed Operational Protocols
Donning (Putting On)
Inspection: Check Tyvek suit for tears.
Suit Up: Don coveralls. Pull hood over head. Zip fully.
Inner Gloves: Don 4 mil nitrile gloves. Tape the cuff of the glove over the Tyvek sleeve using chemically resistant tape (e.g., ChemTape). This creates a sealed system.
Outer Gloves: Don 8 mil nitrile gloves. Do not tape these; they must be easily removable.
Handling (Weighing & Solubilization)
Static Control: Use an anti-static gun or ionizer bar inside the weighing enclosure. Static charge can cause potent powders to "jump" and disperse.
Wet Method: If possible, solubilize the solid immediately within the supply container before transferring. Handling solutions is safer than handling dust.
Doffing (Removal) - The High Risk Phase
Most exposures occur here due to dust resuspension.
Outer Glove Removal: Use the "Beak Method"—pinch the outside of one glove, pull it off inside out. Hold it in the gloved hand. Slide a finger under the remaining glove and peel it off over the first.
Suit Removal: Unzip. Peel the suit down from the shoulders, turning it inside out as you go. Do not shake the suit.
Wash: Wash hands with soap and cool water (hot water opens pores) for 2 minutes.
Part 5: Decontamination & Disposal Logic
Chemical Neutralization Strategy
The spiro-epoxide ring is susceptible to nucleophilic attack. Simple water is insufficient.
Recommended Quenching Solution:
Composition: 5% Sodium Thiosulfate (
) in water (or 50:50 Water/Ethanol).
Mechanism: The thiosulfate anion (
) acts as a strong nucleophile, opening the epoxide ring and converting the toxic electrophile into a harmless alcohol/sulfate adduct.
Diagram 2: Waste Stream Management
Caption: Liquid waste containing the active compound must be chemically deactivated before entering the general hazardous waste stream.
Part 6: Emergency Response
In Case of Spillage (Powder):
Evacuate: Clear the immediate area for 15 minutes to allow aerosols to settle.
PPE: Don full PPE including respiratory protection (P100).
Cover: Gently cover the spill with paper towels dampened with Sodium Thiosulfate solution . Do not dry sweep.
Wipe: Wipe up from the outside in.
Double Bag: Place all waste in a sealable bag, then place that bag into a second bag.
In Case of Skin Exposure:
Do Not Scrub: Scrubbing abrades the skin and increases absorption.
Rinse: Flush with copious amounts of water for 15 minutes.
Consult: Seek medical attention. Inform the physician that the agent is a MetAP2 inhibitor and potential alkylating agent .
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 123868, Fumagillin. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
European Chemicals Agency (ECHA). Substance Information: Fumagillin dicyclohexylamine (Related salt form). Retrieved from [Link]
Sin, N., et al. (1997). The anti-angiogenic agent fumagillin covalently binds and inhibits the methionine aminopeptidase, MetAP-2. Proceedings of the National Academy of Sciences. (Mechanism of Action verification). Retrieved from [Link]
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